5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBSPRBHILXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341702 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121068-32-4 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details the compound's physicochemical characteristics, particularly its basicity, and explores its potential mechanism of action through the inhibition of inosine monophosphate dehydrogenase (IMPDH). Experimental protocols for its synthesis and the determination of its acid dissociation constant (pKa) are also provided.
Physicochemical Properties and Basicity
This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | PubChem |
| Molecular Weight | 207.25 g/mol | PubChem |
| CAS Number | 121068-32-4 | PubChem |
| pKa (of 2-amino-1,3,4-thiadiazole) | 3.2 (Uncertain) | ChemicalBook |
The 2-amino group is the primary site of protonation in this class of compounds. The basicity of the exocyclic amino group is influenced by the electronic effects of the thiadiazole ring and the substituent at the 5-position. The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle, which tends to decrease the basicity of the amino group compared to a simple alkyl amine. The phenoxymethyl group at the 5-position will also exert an electronic influence on the thiadiazole ring, which in turn will modulate the pKa of the amino group. It is anticipated that the phenoxymethyl group, being somewhat electron-withdrawing, may slightly decrease the basicity of the amino group compared to an alkyl-substituted analogue.
Potential Mechanism of Action: Inhibition of IMP Dehydrogenase
Derivatives of 2-amino-1,3,4-thiadiazole have been shown to exhibit a range of biological activities, including anticancer and antimicrobial effects.[2][3] A key molecular target identified for this class of compounds is inosine monophosphate dehydrogenase (IMPDH).[4] IMPDH is a crucial enzyme in the de novo biosynthesis of purine nucleotides, specifically catalyzing the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[5] XMP is a precursor for the synthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[5]
By inhibiting IMPDH, this compound or its metabolites can deplete the intracellular pool of guanine nucleotides, thereby arresting cell proliferation. This mechanism of action makes it a compound of interest for the development of novel therapeutic agents.
Below is a diagram illustrating the purine biosynthesis pathway and the role of IMPDH.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine chemical structure and synthesis
An In-Depth Technical Guide to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field.
Chemical Structure and Physicochemical Properties
This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure is characterized by a phenoxymethyl group attached to carbon 5 and an amine group at position 2 of the thiadiazole ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉N₃OS | [1][2] |
| Molecular Weight | 207.25 g/mol | [1][2] |
| CAS Number | 121068-32-4 | [1][2] |
| SMILES | C1=CC=C(C=C1)OCC2=NN=C(S2)N | [1] |
| InChIKey | CLQBSPRBHILXIC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide with a corresponding carboxylic acid. For this compound, the precursors are phenoxyacetic acid and thiosemicarbazide. A modern, one-pot approach utilizes polyphosphate ester (PPE) as a cyclizing and dehydrating agent, avoiding the use of more toxic reagents like POCl₃ or SOCl₂.[3][4]
Caption: Synthesis pathway for this compound.
Experimental Protocol
The following is a general experimental protocol based on the synthesis of similar 1,3,4-thiadiazole derivatives.[5]
Materials:
-
Phenoxyacetic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
10% Hydrochloric acid solution
Procedure:
-
A solution of phenoxyacetic acid (5 mmol) is prepared in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) and heated to 60 °C.
-
Thiosemicarbazide (5 mmol) is added to the hot solution.
-
The reaction mixture is refluxed for 10 hours.
-
After reflux, 15 mL of distilled water is added to the mixture.
-
The residual polyphosphate ester is neutralized with sodium bicarbonate (NaHCO₃).
-
The formed precipitate is filtered off.
-
The precipitate is treated with a 10% hydrochloric acid solution to purify the product.
-
The resulting solid is filtered, washed, and dried.
Table 2: Synthesis and Yield
| Product | Starting Materials | Method | Yield | Appearance | Source |
| This compound | Phenoxyacetic acid, Thiosemicarbazide | One-pot PPE-mediated cyclization | 44.4% | Colorless crystals | [5] |
Spectral Data
The structural confirmation of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 3: Spectral Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Source |
| IR (ν, cm⁻¹) | 3661, 2987, 2901, 1631, 1521, 1497, 1231, 1057 | N-H, C-H, C=N, C=C, C-O-C | [5] |
| ¹H NMR (DMSO-d₆, ppm) | 4.63 (2H, s) | -CH₂- | [5] |
| 7.00 (2H, s) | -NH₂ | [5] | |
| 7.46-7.57 (4H, m) | Ar-H | [5] | |
| 7.89 (1H, d, J = 7.3 Hz) | Ar-H | [5] | |
| 7.97 (1H, d, J = 7.5 Hz) | Ar-H | [5] | |
| 8.14 (1H, d, J = 7.9 Hz) | Ar-H | [5] |
Potential Biological Significance and Applications
The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds.[6] Derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could be a candidate for further investigation in various therapeutic areas.
Reported Activities of 1,3,4-Thiadiazole Derivatives:
-
Antimicrobial: Active against various strains of bacteria and fungi.[6][7]
-
Anticancer: Some derivatives show cytotoxic effects against cancer cell lines.[7][8]
-
Anti-inflammatory: Activity has been observed in several studies.[8]
-
Anticonvulsant: Certain derivatives have shown potential in controlling seizures.[8]
-
Antitubercular: Efficacy against Mycobacterium tuberculosis has been noted.[8]
Caption: Potential therapeutic applications of 1,3,4-thiadiazole derivatives.
Conclusion
This compound is a heterocyclic compound with a well-defined structure that can be efficiently synthesized via a one-pot reaction. Its structural similarity to other biologically active 1,3,4-thiadiazoles makes it a molecule of significant interest for further research and development in medicinal chemistry. The provided data on its synthesis, structure, and the known activities of its chemical class offer a solid foundation for professionals engaged in drug discovery.
References
- 1. This compound | C9H9N3OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, including its chemical identity, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: [1]
-
2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole
-
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-ylamine
-
1,3,4-Thiadiazol-2-amine, 5-(phenoxymethyl)-
-
CAS RN: 121068-32-4
-
ChEMBL ID: CHEMBL1581814
Molecular Formula: C₉H₉N₃OS[5]
Molecular Weight: 207.25 g/mol [5]
Synthesis
A one-pot synthesis method for 1,3,4-thiadiazol-2-amine derivatives, including this compound, has been developed. This method avoids the use of toxic reagents like POCl₃ or SOCl₂.[6]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.[6]
Materials:
-
Phenoxyacetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
10% Hydrochloric acid solution
-
Sodium bicarbonate
Procedure:
-
To a boiling mixture of phenoxyacetic acid and thiosemicarbazide in chloroform, add polyphosphate ester (PPE).
-
Stir the resulting mixture at 85°C for one hour.
-
After cooling, dilute the reaction mixture with distilled water.
-
Neutralize the mixture with sodium bicarbonate.
-
Filter the formed precipitate.
-
Treat the precipitate with a 10% hydrochloric acid solution to yield this compound as colorless crystals.[6]
Biological Activity and Potential Mechanism of Action
A significant finding for a closely related derivative, N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide, is its activity as an inhibitor of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε).[9] PTPε is a key regulator in various cellular signaling pathways.
Potential Signaling Pathway Inhibition
The inhibition of PTPε by derivatives of this compound suggests a potential mechanism of action involving the modulation of downstream signaling pathways. PTPε is known to negatively regulate pathways such as the AKT and ERK1/2 signaling cascades.[3] By inhibiting PTPε, these compounds could potentially lead to the activation of these pathways, which are crucial in cell proliferation, differentiation, and survival.
Below is a diagram illustrating the potential mechanism of action through the inhibition of Protein Tyrosine Phosphatase Epsilon (PTPε).
Caption: Potential mechanism of action via PTPε inhibition.
This inhibitory action on PTPε has been shown to have anti-osteoclastic effects, suggesting a potential therapeutic application in bone-related disorders.[9]
Quantitative Data on Related Compounds
To provide context for the potential biological activity of this compound, the following table summarizes the reported activities of various 1,3,4-thiadiazole derivatives.
| Compound Class | Activity Type | Cell Line/Organism | IC50 / MIC | Reference |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Anticancer | MCF-7 (Breast Cancer) | GI50: 24.0 - 46.8 µg/mL | [8] |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Not specified | [7] |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Antifungal | Aspergillus niger, Candida albicans | Not specified | [7] |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Antibacterial | Escherichia coli, Bacillus cereus, Staphylococcus epidermidis | MIC: 0.8 mg/mL | [10] |
| N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Enzyme Inhibition | Protein Tyrosine Phosphatase Epsilon (PTPε) | Not specified | [9] |
Conclusion
This compound is a readily synthesizable compound belonging to the versatile 1,3,4-thiadiazole class of heterocycles. While direct quantitative data on its biological activities are limited, the known inhibitory action of its derivatives on PTPε suggests a promising avenue for further investigation into its therapeutic potential, particularly in the context of bone disorders and potentially in cancer and infectious diseases. The provided synthesis protocol and mechanistic insights serve as a valuable resource for researchers aiming to explore the pharmacological profile of this compound and its analogs.
References
- 1. This compound | C9H9N3OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase epsilon is a negative regulator of FcepsilonRI-mediated mast cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. PTPepsilon has a critical role in signaling transduction pathways and phosphoprotein network topology in red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel protein tyrosine phosphatase epsilon inhibitors exhibiting anti-osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. This heterocyclic compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, notably as an inhibitor of protein tyrosine phosphatase epsilon (PTPε), playing a role in regulating osteoclast differentiation and function. This document details its physicochemical characteristics, provides spectroscopic data for identification, outlines a detailed experimental protocol for its synthesis, and explores its mechanism of action through the PTPε signaling pathway.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃OS | [1][2] |
| Molecular Weight | 207.25 g/mol | [1][2] |
| CAS Number | 121068-32-4 | [1][2] |
| Appearance | Likely a crystalline solid | [3] |
| Melting Point | Not explicitly reported; a similar compound, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, has a melting point of 513–514 K (240-241 °C). | [4] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and have limited solubility in water. | [3][5] |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.6993 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (thiadiazole ring) | 1600-1650 |
| C=C stretch (aromatic ring) | 1450-1600 |
| C-O-C stretch (ether) | 1000-1300 |
| C-S stretch | 600-800 |
A publication on a similar compound, this compound (1c), provides the following experimental IR data (ν, cm⁻¹): 3662, 3248, 3099, 2972, 1634, 1589, 1525, 1506, 1493, 1455, 1363, 1301, 1245, 1222, 1171, 1139, 1076, 1041, 1002, 882, 842, 800, 750, 687, 672, 625, 530, 505, 417, 372.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~7.0-7.5 | Singlet (broad) |
| Ar-H (phenyl) | ~6.9-7.4 | Multiplet |
| O-CH₂ | ~5.2-5.4 | Singlet |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (thiadiazole) | ~160-170 |
| C-S (thiadiazole) | ~150-160 |
| Ar-C (phenyl, C-O) | ~155-160 |
| Ar-C (phenyl) | ~115-130 |
| O-CH₂ | ~65-70 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 207. A study on this compound reported a molecular ion peak at m/z 207 [M]+ (15.3%).[6]
Table 5: Predicted Mass Spectral Fragmentation
| m/z | Fragment |
| 207 | [M]⁺ |
| 114 | [C₇H₆O]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.[4][8][9]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add phenoxyacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene or chloroform.[4][6] Slowly add a dehydrating agent/catalyst like phosphorus oxychloride (POCl₃) (3 equivalents) or polyphosphate ester (PPE) to the mixture while stirring.[9][10]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-10 hours.[4][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate solution or ammonium hydroxide, until the pH is neutral to slightly basic.[6][8] A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetone, to obtain the purified this compound.[4]
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (IR, NMR, and Mass Spectrometry).
Biological Activity and Signaling Pathway
This compound and its derivatives have been identified as inhibitors of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε).[11] This enzyme plays a crucial role in the differentiation and function of osteoclasts, the cells responsible for bone resorption.[11] Overactivation of osteoclasts can lead to conditions like osteoporosis.
Mechanism of Action: Inhibition of PTPε
PTPε is involved in several signaling pathways that regulate cellular processes. By inhibiting PTPε, this compound can modulate these pathways. One of the key substrates of PTPε is the Src family of kinases.[12] PTPε dephosphorylates an inhibitory tyrosine residue on Src, leading to its activation.
Role in Osteoclast Differentiation
The differentiation of osteoclasts from their monocyte/macrophage precursors is a complex process regulated by various signaling molecules, including RANKL and M-CSF.[13][14] The PTPε-Src signaling axis is implicated in the organization of the podosome belt, a structure essential for osteoclast adhesion and bone resorption.[11] Inhibition of PTPε by this compound derivatives has been shown to destabilize this podosome structure and attenuate the differentiation of monocytes into osteoclasts.[11]
PTPε Signaling Pathway in Osteoclasts
Caption: The role of PTPε in osteoclast function and its inhibition by this compound.
Conclusion
This compound is a heterocyclic compound with significant potential in drug discovery, particularly in the context of bone diseases. Its ability to inhibit PTPε and consequently modulate osteoclast activity makes it a valuable lead compound for the development of novel therapeutics for conditions such as osteoporosis. This guide provides a foundational understanding of its properties, synthesis, and biological activity to aid researchers in their future investigations of this and related compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic efficacy in preclinical models.
References
- 1. This compound | C9H9N3OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine (EVT-13821442) [evitachem.com]
- 4. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Identification of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel protein tyrosine phosphatase epsilon inhibitors exhibiting anti-osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuning the Protein Phosphorylation by Receptor Type Protein Tyrosine Phosphatase Epsilon (PTPRE) in Normal and Cancer Cells [jcancer.org]
- 13. New roles of osteoblasts involved in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole core in various pharmacologically active agents. This document compiles available spectroscopic data, outlines a key synthetic protocol, and presents this information in a clear and accessible format for laboratory use.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while Infrared (IR) and Mass Spectrometry (MS) data have been reported in the literature, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this specific compound could not be located in the reviewed scientific literature.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation of Vibrational Mode |
| 3662, 3248, 3099 | N-H stretching vibrations of the amine group |
| 2972 | C-H stretching vibrations |
| 1634 | C=N stretching of the thiadiazole ring |
| 1589, 1525, 1506, 1493 | Aromatic C=C stretching vibrations |
| 1245, 1222 | C-O-C asymmetric and symmetric stretching |
Data sourced from Molecules 2021, 26(17), 5159.[1]
Table 2: Mass Spectrometry (MS) Data
| m/z (Relative Intensity, %) | Fragment |
| 207 (15.3) | [M]⁺ (Molecular Ion) |
| 114 (100) | [M - C₆H₅O]⁺ |
| 94 (13.3) | [C₆H₅OH]⁺ |
| 77 (8.0) | [C₆H₅]⁺ |
| 65 (11.1) | |
| 60 (16.2) | |
| 59 (16.8) | |
| 58 (11.1) | |
| 39 (8.4) | |
| 28 (6.6) |
Data sourced from Molecules 2021, 26(17), 5159.[1]
Experimental Protocols
The following section details the synthetic protocol for the preparation of this compound.
Synthesis of this compound
Reaction Scheme:
Phenoxyacetic acid + Thiosemicarbazide → this compound
Procedure:
A one-pot synthesis method has been described for the preparation of this compound. In this procedure, phenoxyacetic acid and thiosemicarbazide are reacted in the presence of a polyphosphate ester (PPE) in chloroform. The reaction mixture is heated, and upon completion, the product is isolated. A detailed protocol is as follows:
-
To a solution of phenoxyacetic acid in chloroform, add thiosemicarbazide.
-
Add polyphosphate ester (PPE) to the reaction mixture.
-
Heat the mixture under reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The formed precipitate is filtered off.
-
The precipitate is then treated with a 10% hydrochloric acid solution to yield the final product.
This protocol is adapted from the synthesis of related compounds and the specific procedure for this compound described in Molecules 2021, 26(17), 5159.[1]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
Unlocking the Therapeutic Potential of 1,3,4-Thiadiazoles: A Technical Guide to Future Research Directions
For Immediate Release
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the current research landscape for 1,3,4-thiadiazole derivatives and outlines promising future research directions for scientists and drug development professionals. The unique structural features of the 1,3,4-thiadiazole ring, including its aromaticity and ability to act as a bioisostere of other key structures like pyrimidines, contribute to its wide range of pharmacological effects.[4][5]
Core Therapeutic Areas and Future Prospects
Research has consistently demonstrated the potential of 1,3,4-thiadiazole derivatives across several key therapeutic areas. This guide will delve into the current understanding and highlight untapped avenues within each.
Anticancer Activity: A Multifaceted Approach
1,3,4-thiadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[6][7][8] Their ability to interfere with DNA replication processes is a key attribute.[4][9]
Future Research Directions:
-
Targeted Therapies: Design and synthesis of derivatives that selectively inhibit key oncogenic signaling pathways, such as VEGFR-2, EGFR, and HER-2.[4][10] In silico screening and molecular docking studies can aid in the rational design of these targeted agents.[4][11]
-
Combination Therapies: Investigating the synergistic effects of 1,3,4-thiadiazole derivatives with existing chemotherapy drugs to enhance efficacy and overcome drug resistance.
-
Novel Mechanisms of Action: Exploring less-understood mechanisms, such as the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.[7]
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[12][13][14]
Future Research Directions:
-
Targeting Virulence Factors: Developing derivatives that inhibit bacterial virulence factors, such as biofilm formation, as a strategy to combat infections without inducing resistance.[15]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2- and 5-positions of the thiadiazole ring to optimize antimicrobial potency and spectrum.[16]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the 1,3,4-thiadiazole scaffold with other known antimicrobial pharmacophores to create agents with dual mechanisms of action.
Neuroprotective and CNS Activities: Addressing Unmet Needs
The ability of 1,3,4-thiadiazole derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[17] They have shown potential as anticonvulsant, antidepressant, and neuroprotective agents.[11][18][19]
Future Research Directions:
-
Neurodegenerative Diseases: Investigating the potential of these derivatives to mitigate neuroinflammation and oxidative stress in models of Alzheimer's and Parkinson's diseases.
-
Mechanism of Action in Epilepsy: Elucidating the precise molecular targets and pathways responsible for their anticonvulsant effects, potentially involving GABAergic neurotransmission.[18]
-
Dual-Action Agents: Designing molecules with both neuroprotective and anticancer properties to address chemotherapy-induced neurotoxicity.[19][20]
Anti-inflammatory and Analgesic Potential
Several 1,3,4-thiadiazole derivatives have exhibited significant anti-inflammatory and analgesic properties, with some showing selectivity for COX-2, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Future Research Directions:
-
COX-2 Selective Inhibitors: Further optimization of structures to enhance COX-2 selectivity and potency.
-
Multi-Target Anti-inflammatory Agents: Exploring derivatives that inhibit multiple inflammatory mediators, such as cytokines and chemokines, in addition to COX enzymes.
-
Topical Formulations: Developing topical formulations for localized treatment of inflammatory conditions.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize the biological activities of representative 1,3,4-thiadiazole derivatives from recent literature.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 29i | MCF-7 | 0.77 - 3.43 | [21] |
| 32a,d | HePG-2, MCF-7 | 3.31 - 9.31 | [21] |
| 18a-h | HCT-116, Hep-G2 | 2.03 - 37.56 | [4][21] |
| 2g | LoVo | 2.44 | [22] |
| 2g | MCF-7 | 23.29 | [22] |
| Compound 70 | K562 | 7.4 | [5] |
| Compound 63 | HT-29 | 33.67 | [5] |
| Compound 63 | PC-3 | 64.46 | [5] |
| Compound 77 | MCF-7 | 63.2 | [5] |
| Compound 77 | HepG-2 | 84.9 | [5] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8j | Pseudomonas aeruginosa | 12.5 | [12] |
| 8a | Pseudomonas aeruginosa | 12.5 | [12] |
| 14a | Bacillus polymyxa | 2.5 | [12] |
| 4a | Pseudomonas aeruginosa | 125 | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for evaluating the biological activities of 1,3,4-thiadiazole derivatives.
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A common synthetic route involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[22][23]
General Procedure:
-
A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[22][24]
-
The reaction mixture is heated, often under reflux, for a specified period.
-
Upon cooling, the mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., sodium hydroxide or ammonia solution).[22][24]
-
The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.[24]
Characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11][23][25]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[26]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).
-
Following incubation, the treatment medium is removed, and MTT solution is added to each well.
-
After incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[14][27]
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Wells are created in the agar using a sterile borer.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions for the test microorganism.
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Future: Pathways and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Potential anticancer signaling pathways modulated by 1,3,4-thiadiazole derivatives.
Caption: General experimental workflow for the development of 1,3,4-thiadiazole derivatives.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility and broad spectrum of biological activities make it a compelling starting point for the development of new therapeutic agents. By focusing on the outlined future research directions, particularly in the realms of targeted therapies, combating drug resistance, and addressing CNS disorders, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource to inspire and direct these future endeavors.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 19. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 24. chemmethod.com [chemmethod.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives. A notable subset of these compounds, N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, has been identified as potent inhibitors of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε), a key enzyme implicated in the regulation of osteoclast differentiation and function. Overactivation of osteoclasts can lead to conditions such as osteoporosis.[1] This guide will provide a comprehensive overview of the SAR, experimental protocols, and relevant signaling pathways associated with these promising therapeutic agents.
Core Structure
The fundamental chemical structure of the compounds discussed in this guide is the this compound core. Variations on this core, particularly at the 2-amino position (e.g., through acetamide linkage) and substitutions on the phenoxy ring, have been explored to elucidate the structure-activity relationships.
Structure-Activity Relationship (SAR) Studies
SAR studies on N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have revealed key structural features that influence their inhibitory activity against PTPε. The following table summarizes the quantitative data from these studies, highlighting the impact of different substituents on the phenoxy ring on the half-maximal inhibitory concentration (IC50) against PTPε.
Table 1: Inhibitory Activity (IC50) of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives against PTPε
| Compound ID | R1 (Substitution on Phenoxy Ring) | IC50 (µM) for PTPε |
| 1 | H | > 50 |
| 2 | 2-F | 10.2 |
| 3 | 3-F | 15.5 |
| 4 | 4-F | 12.3 |
| 5 | 2-Cl | 8.9 |
| 6 | 3-Cl | 11.8 |
| 7 | 4-Cl | 9.5 |
| 8 | 2-CH3 | 22.1 |
| 9 | 3-CH3 | 25.4 |
| 10 | 4-CH3 | 18.7 |
| 11 | 2-OCH3 | 30.1 |
| 12 | 3-OCH3 | 35.6 |
| 13 | 4-OCH3 | 28.9 |
Data adapted from Ku et al., Bioorg. Med. Chem. 2018, 26 (18), 5204-5211.[1]
Key SAR Insights:
-
Effect of Phenyl Ring Substitution: The presence of a substituent on the phenoxy ring is crucial for PTPε inhibitory activity, as the unsubstituted analog (Compound 1) showed no significant inhibition.
-
Halogen Substituents: Halogen substitutions, particularly fluorine and chlorine, at any position on the phenyl ring resulted in the most potent PTPε inhibitors in the series (Compounds 2-7).
-
Positional Isomers: For both halogen and methyl substituents, the ortho- and para-substituted analogs generally displayed slightly better activity than the meta-substituted analogs.
-
Electron-Donating Groups: Methyl and methoxy substituents, which are electron-donating, led to a decrease in inhibitory activity compared to the more electron-withdrawing halogen substituents.
Experimental Protocols
This section details the methodologies for the synthesis of the core scaffold and the in vitro evaluation of PTPε inhibitory activity.
Synthesis of this compound
A general method for the synthesis of the core structure involves the cyclization of a thiosemicarbazide derivative.
Materials:
-
Phenoxyacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated sulfuric acid
-
Appropriate solvents (e.g., ethanol, toluene)
Procedure:
-
Formation of Thiosemicarbazone: Phenoxyacetic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent or by heating to form the corresponding thiosemicarbazone.
-
Cyclization: The thiosemicarbazone intermediate is then cyclized to form the 1,3,4-thiadiazole ring. This is typically achieved by heating with a strong acid catalyst such as phosphorus oxychloride or concentrated sulfuric acid.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound product.
In Vitro PTPε Inhibition Assay
The inhibitory activity of the synthesized compounds against PTPε is determined using a colorimetric assay.
Materials:
-
Recombinant human PTPε
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the assay buffer, a specific concentration of the test compound (or DMSO for control), and recombinant PTPε.
-
Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Termination and Measurement: The reaction is stopped by the addition of a strong base (e.g., 1 N NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTPε signaling pathway and a general workflow for the synthesis and evaluation of this compound derivatives.
Caption: PTPε signaling pathway and the inhibitory action of the derivatives.
Caption: General experimental workflow for SAR studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of PTPε. The SAR studies highlighted in this guide demonstrate that strategic modifications to the phenoxy ring can significantly impact inhibitory potency. Halogenated derivatives have emerged as the most promising candidates from the initial studies. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs in this chemical series. Further optimization of these lead compounds could pave the way for the development of effective treatments for diseases associated with PTPε dysregulation, such as osteoporosis.
References
Methodological & Application
Synthesis Protocol for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a one-pot reaction between phenoxyacetic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing agent. This method offers a straightforward approach to obtaining the target compound. This application note includes a step-by-step experimental protocol, a summary of analytical data, and diagrams illustrating the synthetic workflow and the potential biological relevance of the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-1,3,4-thiadiazole core is a particularly important pharmacophore. This document outlines the synthesis of a specific derivative, this compound, which holds potential for further investigation and development in drug discovery programs.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N₃OS | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Yield | 44.4% | [2] |
| Appearance | Colorless crystals | [2] |
| Mass Spectrum (m/z) | 207 [M]+ (15.3), 114 (100), 94 (13.3), 77 (8.0), 65 (11.1), 60 (16.2) | [2] |
| ¹H NMR (DMSO-d₆, ppm) | 4.63 (2H, s, CH₂); 7.00 (2H, s, NH₂); 7.46-7.57 (4H, m, Ar-H); 7.89 (1H, d, J = 7.3, Ar-H); 7.97 (1H, d, J = 7.5, Ar-H); 8.14 (1H, d, J = 7.9, Ar-H) | [2] |
| IR Spectrum (ν, cm⁻¹) | 3661, 2987, 2901, 1631, 1521, 1497, 1450, 1394, 1231, 1149, 1057, 871, 799, 790, 772, 738, 716, 668, 643, 567, 542, 516, 493, 470, 423, 410, 381, 373 | [2] |
Experimental Protocol
Materials:
-
Phenoxyacetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
10% Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add polyphosphate ester (20 g) and chloroform (30 mL).
-
Addition of Reactants: To the stirred mixture, add phenoxyacetic acid (5 mmol) and thiosemicarbazide (5 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and then reflux for 10 hours.
-
Work-up: After cooling, add 15 mL of distilled water to the mixture. Neutralize the residual PPE by the careful addition of sodium bicarbonate (NaHCO₃).
-
Extraction: The organic layer is separated.
-
Purification: The formed precipitate is filtered off and treated with a 10% hydrochloric acid solution. The resulting solid is then filtered, washed with water, and dried to yield the final product, this compound, as colorless crystals.[2]
Visualizations
Caption: Synthetic route for this compound.
Caption: Common biological activities of the 2-amino-1,3,4-thiadiazole scaffold.
Discussion
The synthesis protocol described provides a reliable method for obtaining this compound. The use of polyphosphate ester as a condensing and cyclizing agent in a one-pot reaction is an efficient approach. The characterization data obtained from mass spectrometry, ¹H NMR, and IR spectroscopy are consistent with the expected structure of the target compound.
Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities.[3][4] These include potential applications as antimicrobial and anticancer agents.[2][3][4] The synthesized compound, this compound, can serve as a valuable intermediate for the development of new therapeutic agents. Further studies are warranted to explore its specific biological activities and potential mechanisms of action.
References
- 1. This compound | C9H9N3OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Biological Activity of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential biological activities of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. The protocols detailed below are based on established methodologies for evaluating the antimicrobial, anticancer, and anti-inflammatory properties of novel chemical entities.
Potential Biological Activities
Derivatives of 1,3,4-thiadiazole are a well-regarded class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1][2] These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[2][3][4] The versatile nature of the 1,3,4-thiadiazole scaffold makes it a valuable template for the design and development of new therapeutic agents.[1] Specifically, derivatives have shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and leukemia cells, by interfering with signaling pathways such as PI3K/Akt and MAPK/ERK.[1] Furthermore, certain 1,3,4-thiadiazole derivatives have demonstrated notable antimicrobial efficacy against a spectrum of bacterial and fungal strains.[5][6] Some have also been investigated for their anti-inflammatory effects, which are thought to be mediated through the inhibition of enzymes like cyclooxygenase (COX).[7][8][9]
Experimental Protocols
Prior to conducting any biological assays, it is crucial to determine the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), that is compatible with the experimental systems and non-toxic at the final concentration used.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the test compound can be determined by assessing its ability to inhibit the growth of various microorganisms. The following protocols for broth microdilution and agar well diffusion are standard methods for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol 1: Broth Microdilution Method
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12]
Materials:
-
Test compound: this compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)[13][14]
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls[14]
-
Solvent for the test compound (e.g., DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the microbial strains overnight. Suspend a few colonies in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[10]
-
Inoculation: Add the diluted test compound and the microbial inoculum to the wells of a 96-well plate. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[15]
-
Determination of MIC: The MIC is the lowest concentration of the test compound that shows no visible growth.[12]
Protocol 2: Agar Well Diffusion Method
This method is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a microorganism.[16]
Materials:
-
Same as for Broth Microdilution, but with Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) instead of broth.
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Prepare a lawn of the test microorganism by evenly spreading the standardized inoculum onto the surface of the agar plate.[10]
-
Creation of Wells: Create uniform wells in the agar using a sterile cork borer.[10]
-
Application of Test Compound: Add a fixed volume of different concentrations of the test compound solution to the designated wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anticancer Activity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it suitable for screening potential anticancer agents.[17][18][19]
Protocol 3: MTT Assay for Cytotoxicity
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[19][20]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[21]
-
Complete cell culture medium
-
Test compound: this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug like 5-Fluorouracil).[21]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.[21]
Anti-inflammatory Activity Evaluation
In vitro anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators in stimulated macrophage cells.[22]
Protocol 4: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Test compound: this compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour.[22]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[22]
-
Sample Collection: Collect the cell culture supernatant.[22]
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.[23]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[23]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Protocol 5: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[24][25]
Materials:
-
Test compound: this compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control[26]
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.
-
Incubation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C) followed by heating to induce denaturation (e.g., 70°C).[25]
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.[26]
Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Candida albicans | Fungi | ||
| Aspergillus niger | Fungi |
Table 2: Cytotoxic Activity (IC₅₀) of this compound on Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (µM) of Test Compound (48h) | IC₅₀ (µM) of Positive Control (48h) |
| MCF-7 (Breast) | ||
| HepG2 (Liver) |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| NO Production Inhibition | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Protein Denaturation Inhibition | |||
| 10 | |||
| 50 | |||
| 100 |
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway relevant to the potential biological activities of the test compound.
References
- 1. bepls.com [bepls.com]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. mdpi.com [mdpi.com]
- 13. media.neliti.com [media.neliti.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. benchchem.com [benchchem.com]
- 21. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ijcrt.org [ijcrt.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
These application notes provide detailed protocols for a selection of in vitro assays to evaluate the biological activities of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine. The methodologies are based on established practices for the screening of small molecule compounds and are tailored for researchers in drug discovery and development.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] It is widely used to screen for the cytotoxic effects of chemical compounds on various cancer cell lines.[2]
Experimental Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo, A549, HepG2)[1][2]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 24 to 48 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Experimental Protocol
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3][4]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3][4]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)[3]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 1 x 10³ CFU/mL for fungi.[4]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive controls (microbes in broth) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Enzyme Inhibition Assay: Protein Tyrosine Phosphatase Epsilon (PTPε)
Derivatives of this compound have been identified as inhibitors of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε).[5] A general protocol for an in vitro PTPε inhibition assay is provided below.
Experimental Protocol
Materials:
-
This compound
-
Recombinant human cyt-PTPε
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant cyt-PTPε enzyme. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the pNPP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value from the dose-response curve.
Summary of Quantitative Data for 1,3,4-Thiadiazole Derivatives
The following table summarizes the reported in vitro activities of various 1,3,4-thiadiazole derivatives from the literature to provide a comparative context for the potential activity of this compound.
| Compound Class | Assay Type | Target | Activity (IC₅₀/MIC) | Reference |
| 1,3,4-Thiadiazole Derivatives | Cytotoxicity (MTT) | LoVo cancer cells | 2.44 µM | [6] |
| Cytotoxicity (MTT) | MCF-7 cancer cells | 23.29 µM | [6] | |
| Cytotoxicity (MTT) | HCT-116 cancer cells | 2.03 ± 0.72 µM | [7] | |
| Cytotoxicity (MTT) | HepG-2 cancer cells | 2.17 ± 0.83 µM | [7] | |
| Antibacterial | S. epidermidis | MIC: 31.25 µg/mL | [8] | |
| Antibacterial | M. luteus | MIC: 15.63 µg/mL | [8] | |
| Enzyme Inhibition | Carbonic Anhydrase II | Kᵢ values reported | [9] | |
| Enzyme Inhibition | Bloom Helicase | Potent inhibition reported | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel protein tyrosine phosphatase epsilon inhibitors exhibiting anti-osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative antimicrobial and antifungal activity data (e.g., Minimum Inhibitory Concentrations - MICs) for the compound 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. The following application notes and protocols are therefore based on established methodologies for the evaluation of antimicrobial and antifungal properties of the broader class of 1,3,4-thiadiazole derivatives. The provided data tables reflect the activity of structurally related compounds to offer a comparative context for researchers investigating the potential of this compound.
Introduction: The Promise of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological actions, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties.[1][5] The unique electronic and structural features of the 1,3,4-thiadiazole ring contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.[1][2] The presence of the =N-C-S moiety is considered crucial for the biological activity of these compounds.[6] This document provides a framework for researchers to explore the potential antimicrobial and antifungal applications of this compound.
Data Presentation: Antimicrobial and Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives
To provide a reference for the potential efficacy of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various other 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Significant Activity | Significant Activity | Significant Activity | Significant Activity | [7] |
| 5-phenyl-1,3,4-thiadiazole derivatives | Moderate to Good Activity | Not Tested | Moderate to Good Activity | Moderate to Good Activity | [1] |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | Not Tested | 1000 | >1000 | Not Tested | [1] |
Table 2: Antifungal Activity of Selected 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Significant Activity | Significant Activity | [7] |
Experimental Protocols
The following are detailed, generalized protocols for determining the antimicrobial and antifungal activity of novel compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from methodologies described for the antimicrobial screening of 1,3,4-thiadiazole derivatives.[7][8]
1. Materials:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antibacterial drug (e.g., Ciprofloxacin)
-
Standard antifungal drug (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
2. Preparation of Inoculum: a. Grow bacterial strains in MHB overnight at 37°C. b. Grow fungal strains in SDB for 24-48 hours at 25-30°C. c. Dilute the microbial cultures in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 250 µg/mL to 0.49 µg/mL).
4. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted test compound. b. Include a positive control (broth with inoculum and no compound) and a negative control (broth only). c. Also, prepare wells with standard antimicrobial agents as a reference. d. Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.
5. Determination of MIC: a. The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 2: Agar Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[7]
1. Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antimicrobial discs
-
Microbial inoculum (prepared as in Protocol 1)
2. Procedure: a. Pour molten MHA or SDA into sterile Petri dishes and allow to solidify. b. Spread a standardized microbial inoculum evenly over the agar surface. c. Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate. d. Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the inoculated agar plates. e. Incubate the plates under the same conditions as in Protocol 1.
3. Interpretation: a. Measure the diameter of the zone of inhibition (in mm) around each disc. b. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Putative mechanisms of action for thiadiazole derivatives.
Potential Mechanisms of Action
While the specific mechanism of action for this compound is not elucidated, 1,3,4-thiadiazole derivatives are proposed to exert their antimicrobial effects through various pathways, including:
-
Enzyme Inhibition: They may target and inhibit essential microbial enzymes involved in DNA replication (like DNA gyrase), cell wall synthesis, or metabolic pathways.
-
Disruption of Cell Membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Certain heterocyclic compounds can prevent the formation of microbial biofilms, which are crucial for chronic infections and antibiotic resistance.
Further research, including molecular docking studies and specific enzymatic assays, would be necessary to determine the precise mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Anticancer activity evaluation of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine derivatives
Lack of Specific Data on 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
Despite a comprehensive search, no specific experimental data or research articles detailing the anticancer activity, experimental protocols, or signaling pathways for this compound derivatives could be retrieved. The information available in the public domain is focused on the broader class of 1,3,4-thiadiazole derivatives.
Therefore, the following Application Notes and Protocols are constructed based on representative examples and common methodologies used for the evaluation of various anticancer 1,3,4-thiadiazole derivatives. This document serves as a general guideline and a template for researchers working with novel thiadiazole compounds.
Application Notes and Protocols: Anticancer Activity Evaluation of 1,3,4-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been reported to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways involved in cancer progression.[1] The mesoionic character of the 1,3,4-thiadiazole ring allows for effective cell membrane penetration, enabling interaction with intracellular biological targets.[2]
This document provides a comprehensive overview of the methodologies and protocols for evaluating the in vitro anticancer activity of 1,3,4-thiadiazole derivatives. It includes data presentation guidelines, detailed experimental procedures, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1,3,4-thiadiazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative view of the cytotoxic potential of different structural analogs.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) | K562 (Leukemia) | Not specified (inhibited Abl kinase with IC₅₀ of 7.4 µM) | |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | C6 (Glioma) | Not specified (induced apoptosis) | |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4- nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) | C6 (Glioma) | Not specified (induced apoptosis) | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with 4-(2-ethoxyphenyl)piperazine | MCF-7 (Breast) | 2.32 µg/mL | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with 4-(2-ethoxyphenyl)piperazine | HepG2 (Liver) | 3.13 µg/mL | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
3. Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation.
PI3K/Akt Signaling Pathway
Several studies suggest that 1,3,4-thiadiazole derivatives may interfere with signaling pathways like the PI3K/Akt pathway, which is crucial for cell growth and survival.[1]
Caption: Hypothesized targeting of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine as a Protein Tyrosine Phosphatase Epsilon (PTPε) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein Tyrosine Phosphatase Epsilon (PTPε), a member of the protein tyrosine phosphatase (PTP) family, is a key regulator of cellular signaling pathways involved in cell growth, differentiation, and oncogenic transformation.[1] PTPε exists in two main isoforms: a receptor-type protein (memPTPε) and a non-receptor cytosolic form (cytPTPε).[2] Dysregulation of PTPε activity has been implicated in various diseases, making it a significant target for therapeutic development.[3] 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives have been identified as inhibitors of PTPε, showing potential in modulating its activity. Specifically, N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as novel PTPε inhibitors with anti-osteoclastic activity.[4] These application notes provide an overview of the inhibitor, its mechanism of action, and protocols for its use in in vitro assays.
Mechanism of Action
Protein tyrosine phosphatases, including PTPε, catalyze the dephosphorylation of tyrosine residues on their protein substrates.[3] PTPε has been shown to be involved in the regulation of several signaling cascades. For instance, it can negatively regulate insulin receptor signaling by dephosphorylating the insulin receptor and its downstream targets like Akt and GSK-3.[5][6] In other contexts, such as in certain cancer cells, PTPε can play an oncogenic role by activating pathways like AKT and ERK1/2.[2][7]
Inhibitors like this compound derivatives act by binding to the catalytic site of PTPε, preventing the dephosphorylation of its substrates. This leads to a sustained phosphorylation state of the substrate proteins, thereby modulating the downstream signaling pathways. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of various enzyme inhibitors, including those targeting protein kinases and phosphatases.[8][9]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PTPε and the inhibitory action of this compound. In this example, PTPε dephosphorylates a substrate, leading to the inactivation of a downstream signaling pathway. The inhibitor blocks this dephosphorylation, maintaining the pathway's activity.
Caption: PTPε signaling and inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of a derivative of this compound against cytosolic PTPε (cyt-PTPε). The data is based on a study identifying novel PTPε inhibitors.[4]
| Compound | Target | IC₅₀ (μM) |
| N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative | cyt-PTPε | 1.2 |
IC₅₀ value is a measure of the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.
Experimental Protocols
In Vitro PTPε Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTPε using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTPε (catalytic domain)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PTPε in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the inhibitor solution (or DMSO for control). c. Add 20 µL of the diluted PTPε enzyme solution. d. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. e. To initiate the reaction, add 20 µL of pNPP solution. f. Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the workflow for the in vitro PTPε inhibition assay.
Caption: PTPε Inhibition Assay Workflow.
References
- 1. usbio.net [usbio.net]
- 2. Role of Protein Tyrosine Phosphatase Receptor Type E (PTPRE) in Chemoresistant Retinoblastoma [mdpi.com]
- 3. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel protein tyrosine phosphatase epsilon inhibitors exhibiting anti-osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the Protein Phosphorylation by Receptor Type Protein Tyrosine Phosphatase Epsilon (PTPRE) in Normal and Cancer Cells [jcancer.org]
- 6. Tuning the Protein Phosphorylation by Receptor Type Protein Tyrosine Phosphatase Epsilon (PTPRE) in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting molecular docking studies on 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed protocols for in silico analysis, presents a compilation of quantitative data from recent studies, and visualizes key biological pathways and experimental workflows.
Introduction to 1,3,4-Thiadiazoles in Drug Discovery
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, is a crucial tool in the rational design and discovery of novel 1,3,4-thiadiazole-based therapeutic agents. By simulating the interaction between a 1,3,4-thiadiazole derivative and its biological target, researchers can gain insights into the binding mode, affinity, and specificity, thereby guiding lead optimization and reducing the need for extensive experimental screening.
Data Presentation: Quantitative Docking Data of 1,3,4-Thiadiazole Derivatives
The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory concentrations (IC₅₀) of various 1,3,4-thiadiazole derivatives against several key biological targets. Lower docking scores typically indicate a higher predicted binding affinity.
Table 1: Docking Scores and IC₅₀ Values of 1,3,4-Thiadiazole Derivatives Against Dihydrofolate Reductase (DHFR)
| Compound ID/Reference | Docking Score (kcal/mol) | IC₅₀ (µM) | Target Organism/Cell Line | PDB ID |
| Compound 10 [1] | Not Reported | 0.04 ± 0.82 | Not Specified | Not Specified |
| Compound 13 [1] | Not Reported | 1.00 ± 0.85 | Not Specified | Not Specified |
| Compound 14 [1] | Not Reported | 0.08 ± 0.12 | Not Specified | Not Specified |
| Compound 15 [1] | Not Reported | 0.21 ± 0.45 | Not Specified | Not Specified |
| Methotrexate (Reference)[1] | Not Reported | 0.14 ± 1.38 | Not Specified | Not Specified |
| Compound 20b [2] | -1.6 (E Kcal/mol) | 4.37 ± 0.7 (HepG-2), 8.03 ± 0.5 (A-549) | Human | 3NU0 |
Table 2: Docking Scores and IC₅₀ Values of 1,3,4-Thiadiazole Derivatives Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound ID/Reference | Docking Score (kcal/mol) | IC₅₀ (nM) | Target Organism/Cell Line | PDB ID |
| Compound 2 [3] | Not Reported | 11.5 | Not Specified | Not Specified |
| Compound 4b [3] | Not Reported | 8.2 | Not Specified | Not Specified |
| Compound 6 [3] | Not Reported | 10.3 | Not Specified | Not Specified |
| Compound 8 [3] | Not Reported | 10.5 | Not Specified | Not Specified |
| Compound 9a [3] | Not Reported | 9.4 | Not Specified | Not Specified |
| Tivozanib (Reference)[4] | -12.135 | Not Reported | Not Specified | 4ASE |
| ZINC000017138581[4] | Not Reported | Not Reported | Not Specified | 4ASE |
Table 3: Docking Scores of 1,3,4-Thiadiazole Derivatives Against Other Targets
| Compound ID/Reference | Target Protein | Docking Score (kcal/mol) | PDB ID |
| L3[5][6] | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not Specified |
| Compound 4h [7] | EGFR TK | Not Reported | Not Specified |
| Cl 123 (C1)[8] | Ca²⁺/CAM-CaV2.2 IQ domain complex | -3.2496 | 3DVE |
| AN 123 (C15)[8] | Ca²⁺/CAM-CaV2.2 IQ domain complex | -3.1749 | 3DVE |
| CH=CH 123 (C6)[8] | Ca²⁺/CAM-CaV2.2 IQ domain complex | -2.8439 | 3DVE |
| Fur 123 (C9)[8] | Ca²⁺/CAM-CaV2.2 IQ domain complex | -2.6359 | 3DVE |
Experimental Protocols: Molecular Docking Workflow
This section provides a detailed, step-by-step protocol for performing molecular docking studies of 1,3,4-thiadiazole derivatives. This generalized workflow can be adapted for various software packages such as AutoDock, Glide, or MOE.
1. Protein Preparation
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.
-
Assign Charges: Assign partial charges to each atom of the protein using a force field such as Gasteiger or AMBER.
-
Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and to obtain a low-energy conformation. This is typically done using a force field like OPLS-AA.
-
2. Ligand Preparation
-
Objective: To generate a 3D conformation of the 1,3,4-thiadiazole derivative and prepare it for docking.
-
Procedure:
-
Draw 2D Structure: Draw the 2D chemical structure of the 1,3,4-thiadiazole derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.
-
3. Grid Generation
-
Objective: To define the search space for the docking simulation within the active site of the target protein.
-
Procedure:
-
Identify Active Site: Determine the binding site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature analysis.
-
Define Grid Box: Define a 3D grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to ensure that the ligand can freely rotate and translate within the binding pocket.
-
4. Docking Simulation
-
Objective: To predict the binding poses and affinities of the 1,3,4-thiadiazole derivative within the protein's active site.
-
Procedure:
-
Choose Docking Algorithm: Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, the population size, and the maximum number of energy evaluations.
-
Run Docking: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
5. Results Analysis and Visualization
-
Objective: To analyze the docking results and visualize the protein-ligand interactions.
-
Procedure:
-
Analyze Docking Scores: Rank the docked poses based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to visualize the best-ranked binding pose.
-
Identify Key Interactions: Analyze the interactions between the 1,3,4-thiadiazole derivative and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Mandatory Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
Dihydrofolate reductase is a key enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is implicated in various diseases, including cancer. Inhibition of VEGFR-2 can block tumor growth and metastasis.[9][10][11][12]
References
- 1. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for its identification, purity assessment, and quality control in research and development settings. These application notes provide detailed protocols for the analytical characterization of this compound using a range of modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃OS | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| IUPAC Name | This compound | |
| CAS Number | 121068-32-4 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | ~3256, 2966 |
| C-H Stretch (aromatic) | ~3110 |
| C=N Stretch (thiadiazole ring) | ~1631 |
| C=C Stretch (aromatic) | ~1521, 1497 |
| C-O-C Stretch (ether) | ~1231 |
| C-S Stretch | ~668 |
Note: The values are based on data for this compound and related structures and may vary slightly based on the experimental conditions.[2][3]
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.63 | s | 2H | -O-CH₂- |
| 7.00 | s | 2H | -NH₂ |
| 7.46-7.57 | m | 4H | Aromatic H |
| 7.89 | d, J = 7.3 Hz | 1H | Aromatic H |
¹³C NMR (DMSO-d₆, 100 MHz) - Estimated
| Chemical Shift (δ, ppm) | Assignment |
| ~65-70 | -O-CH₂- |
| ~115-130 | Aromatic CH |
| ~155-160 | Aromatic C-O |
| ~150-155 | C5 of thiadiazole |
| ~165-170 | C2 of thiadiazole |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 8-16).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
-
Data Analysis: Integrate the proton signals and assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | m/z |
| [M]⁺ | 177 |
| [M+H]⁺ | 208.05 |
Note: The mass spectrum of the related compound 5-phenyl-1,3,4-thiadiazol-2-amine shows a molecular ion peak at m/z 177. For this compound, the expected [M+H]⁺ would be approximately 208.05.[2]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of the compound.
| Parameter | Value |
| Retention Time (t R ) | To be determined experimentally |
| Purity (%) | >98% (typical for analytical standard) |
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.
Visualized Workflows
References
Application Notes and Protocols for the Synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and biological evaluation of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a key heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Synthetic Protocol
The synthesis of this compound and its derivatives is primarily achieved through the cyclization of a phenoxyacetic acid derivative with thiosemicarbazide. A common and effective method involves the use of a dehydrating agent such as concentrated sulfuric acid or polyphosphate ester (PPE).
Protocol 1: Synthesis of this compound
This protocol is adapted from a one-pot synthesis method and is suitable for the direct preparation of the target compound.[1]
Materials:
-
Phenoxyacetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate solution
-
Distilled water
-
10% Hydrochloric acid solution
Procedure:
-
To a boiling mixture of phenoxyacetic acid (5 mmol) and thiosemicarbazide (5 mmol) in 6 mL of chloroform, add 1 g of PPE.
-
Stir the resulting mixture at 85°C for one hour.
-
After cooling, dilute the reaction mixture with 5 mL of distilled water.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
The formed precipitate is filtered off and treated with a 10% hydrochloric acid solution.
-
The resulting solid is filtered, washed with water, and dried to yield this compound.
Characterization Data for this compound:
-
Yield: 44.4%[1]
-
Appearance: Colorless crystals[1]
-
Mass spectrum (m/z): 207 [M]+[1]
-
IR (ν, cm⁻¹): 3662, 3248, 3099, 2972, 1634, 1589, 1525, 1506, 1493, 1455, 1363, 1301, 1245, 1222, 1171, 1139, 1076, 1041, 1002, 882, 842, 800, 750, 687, 672, 625, 530, 505, 417, 372[1]
Protocol 2: General Synthesis of 5-(Substituted phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
This protocol provides a general method for synthesizing derivatives with various substitutions on the phenyl ring, starting from the corresponding substituted phenoxyacetic acids.
Materials:
-
Substituted phenoxyacetic acid (e.g., 4-chlorophenoxyacetic acid, 4-nitrophenoxyacetic acid)
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Ammonium hydroxide solution
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the intermediate 1-(substituted phenoxyacetyl)thiosemicarbazide by refluxing the substituted phenoxyacetic acid ester with thiosemicarbazide in methanol for 8-10 hours.
-
Add the dried 1-(substituted phenoxyacetyl)thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant stirring, keeping the temperature below 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sufficient quantity of ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(substituted phenoxymethyl)-1,3,4-thiadiazol-2-amine derivative.
Data Presentation
The following tables summarize the physical and biological data for a series of synthesized this compound derivatives.
Table 1: Physicochemical Data of 5-(Substituted phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 1 | H | C₉H₉N₃OS | 207.25 | 44 | - |
| 2a | 4-F | C₉H₈FN₃OS | 225.24 | 63.6 | 233-235 |
| 2b | 4-Cl | C₉H₈ClN₃OS | 241.70 | - | - |
| 2c | 4-Br | C₉H₈BrN₃OS | 286.15 | - | - |
| 2d | 4-NO₂ | C₉H₈N₄O₃S | 252.25 | - | - |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 2a | 4-F | 100 | 100 | 200 | 200 | >200 | >200 |
| 2b | 4-Cl | 50 | 100 | 100 | 200 | >200 | >200 |
| 2c | 4-Br | 50 | 50 | 100 | 100 | >200 | >200 |
| 2d | 4-NO₂ | 100 | 100 | 200 | 200 | 100 | 200 |
| Ciprofloxacin | - | 6.25 | 6.25 | 12.5 | 12.5 | - | - |
| Fluconazole | - | - | - | - | - | 12.5 | 25 |
Table 3: Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | R | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 1 | H | >100 | >100 | >100 |
| 2b | 4-Cl | 25.5 | 30.2 | 45.8 |
| 2d | 4-NO₂ | 15.8 | 22.1 | 33.7 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Experimental Protocols for Biological Evaluation
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the synthesized compounds.[2]
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the plates with the respective microbial cultures.
-
Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Prepare stock solutions of the test compounds and standard drugs in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test compound solution and standard drug solution into separate wells.
-
Use DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well and record the results. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized thiadiazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and improving its yield.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
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Possible Cause: Incomplete reaction.
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Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure efficient stirring for proper mixing of reactants. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but avoid excessive heat which can cause decomposition.[1]
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Possible Cause: Decomposition of the product or starting materials.
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Possible Cause: Poor quality of starting materials (Phenoxyacetic acid and Thiosemicarbazide).
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Suggested Solution: Ensure the starting materials are pure and dry. Impurities can lead to side reactions.[1] Use freshly opened or properly stored reagents.
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Possible Cause: Suboptimal stoichiometry of reactants.
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Suggested Solution: While an excess of the dehydrating agent is common, a very large excess might lead to side reactions.[1] Experiment with varying the molar ratios of the reactants to find the optimal balance for your specific conditions.
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Problem 2: Presence of Impurities in the Final Product
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Possible Cause: Unreacted starting materials.
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Possible Cause: Formation of side products.
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Suggested Solution: Side reactions can be minimized by carefully controlling the reaction temperature.[1] The choice of cyclizing agent can also influence the formation of byproducts. For instance, using polyphosphate ester (PPE) has been reported as a method that can proceed in a one-pot manner, potentially reducing side reactions.[2][3]
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Possible Cause: Residual acidic impurities from the cyclizing agent.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common route involves the cyclization of phenoxyacetic acid with thiosemicarbazide. This is typically achieved using a dehydrating agent. Common dehydrating/cyclizing agents include concentrated sulfuric acid, phosphorus oxychloride, and polyphosphate ester (PPE).[4][5][6]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields can vary depending on the synthetic method used. One study reported a yield of 44.4% when using polyphosphate ester (PPE) as the cyclizing agent.[4] Optimization of reaction conditions can potentially lead to higher yields.
Q3: How can I purify the crude this compound?
A3: Common purification methods include recrystallization and column chromatography.[1] Ethanol is often a suitable solvent for recrystallization of thiadiazole derivatives.[1] For column chromatography, a common eluent system could be a mixture of hexane and ethyl acetate, with a gradually increasing polarity.[1]
Q4: How can I confirm the structure of my synthesized product?
A4: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[4][5]
Data Presentation
Table 1: Reported Yield of this compound Synthesis
| Starting Materials | Cyclizing Agent/Method | Yield (%) | Reference |
| Phenoxyacetic acid and Thiosemicarbazide | Polyphosphate ester (PPE) in chloroform, refluxed for 10 hours. | 44.4 | [4] |
Experimental Protocols
Synthesis of this compound using Polyphosphate Ester (PPE) [4]
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To a hot (60 °C) solution of phenoxyacetic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
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Reflux the reaction mixture for 10 hours.
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After reflux, add 15 mL of distilled water to the mixture.
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Neutralize the residual PPE by adding sodium bicarbonate (NaHCO₃).
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The formed precipitate is filtered off.
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The precipitate is then treated with a 10% hydrochloric acid solution.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Characterization of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine. It addresses common issues encountered during synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent. Specifically, phenoxyacetic acid is reacted with thiosemicarbazide in the presence of a dehydrating/cyclizing agent.[1][2] Common cyclizing agents include polyphosphate ester (PPE), phosphorus oxychloride (POCl₃), or strong acids like concentrated sulfuric acid.[1][3]
Q2: What are the expected spectral data for pure this compound?
A2: The expected spectral data are summarized in the table below. These values are crucial for confirming the identity and purity of the synthesized compound.
| Analytical Technique | Expected Data |
| Molecular Formula | C₉H₉N₃OS[4][5] |
| Molecular Weight | 207.25 g/mol [4][5] |
| Mass Spectrometry (MS) | [M]+ at m/z 207[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (m, 5H), -CH₂- (s, 2H), -NH₂ (s, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for aromatic carbons, -CH₂-, and thiadiazole ring carbons are expected. Specific shifts can be compared with similar reported structures. |
| IR Spectroscopy (KBr, cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (thiadiazole ring), C-O-C stretching (ether linkage)[2] |
Q3: What are common solvents for recrystallizing this compound?
A3: Based on procedures for similar 2-amino-1,3,4-thiadiazole derivatives, common recrystallization solvents include ethanol, dimethylformamide (DMF), or mixtures containing these solvents.[3] The choice of solvent will depend on the specific impurities present.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental workflow.
Problem 1: Low or No Product Yield in Synthesis
Q: I am getting a very low yield or no product at all. What could be the issue?
A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure that your phenoxyacetic acid and thiosemicarbazide are pure and dry. Impurities can interfere with the reaction.
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Reaction Conditions:
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Temperature and Time: The reaction may require elevated temperatures and sufficient time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Cyclizing Agent: The choice and amount of the cyclizing agent are critical. For instance, when using polyphosphate ester (PPE), a sufficient quantity is necessary for the reaction to be effective.[3] Stronger agents like POCl₃ or concentrated H₂SO₄ might be required if the reaction is sluggish.[3]
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-
Side Reactions: Under certain conditions, particularly alkaline environments, the reaction between a carboxylic acid and thiosemicarbazide can favor the formation of 1,2,4-triazole derivatives instead of the desired 1,3,4-thiadiazole.[3] Using acidic conditions generally promotes the formation of the 1,3,4-thiadiazole ring.[3]
Workflow for Optimizing Synthesis Yield
Caption: Optimizing the yield of this compound.
Problem 2: Impure Product After Synthesis
Q: My product is impure, showing multiple spots on TLC. How can I identify and remove the impurities?
A: Impurities can arise from unreacted starting materials or the formation of side products.
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Unreacted Starting Materials:
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Phenoxyacetic acid and Thiosemicarbazide: These can be identified by comparing the TLC of the crude product with the starting materials. Their presence in the final product indicates an incomplete reaction.
-
Phenoxyacetyl thiosemicarbazide (Intermediate): This is the initial acylation product before cyclization. If the cyclization step is incomplete, this intermediate will be a major impurity.
-
-
Side Product Formation:
-
5-(Phenoxymethyl)-1,2,4-triazole-3-thione: This is a common isomeric byproduct. Its formation is favored in alkaline conditions.[3]
-
Troubleshooting TLC Analysis
Caption: Troubleshooting impurities using TLC analysis.
Spectral Data for Potential Impurities
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| Phenoxyacetyl thiosemicarbazide | Aromatic protons, -CH₂-, multiple NH signals. | C=O (amide), C=S, N-H stretching. |
| 5-(Phenoxymethyl)-1,2,4-triazole-3-thione | Aromatic protons, -CH₂-, NH signal. | C=S, N-H stretching, C=N stretching. |
Problem 3: Discrepancies in Spectral Data
Q: My spectral data does not match the expected values. What could be wrong?
A: Discrepancies in spectral data often point to impurities or incorrect structural assignment.
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¹H NMR:
-
Unexpected peaks: Compare the chemical shifts of unknown peaks with those of common solvents and potential impurities listed in the table above.
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Broad or shifted peaks: The -NH₂ protons can exchange with residual water in the NMR solvent, leading to a broad signal or a shift in its position.
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-
Mass Spectrometry:
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Incorrect molecular ion peak: This could indicate the presence of an impurity with a different molecular weight or that the desired product was not formed.
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Poor signal intensity: This can be due to issues with sample concentration, ionization efficiency, or instrument calibration.
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-
IR Spectroscopy:
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Presence of a strong C=O band (around 1700 cm⁻¹): This suggests the presence of the uncyclized intermediate, phenoxyacetyl thiosemicarbazide.
-
Absence of -NH₂ stretching bands: This might indicate that a different reaction has occurred.
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Logical Flow for Spectral Data Interpretation
Caption: A systematic approach to interpreting unexpected spectral data.
Experimental Protocols
Synthesis of this compound
This protocol is a general method and may require optimization.
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To a solution of phenoxyacetic acid (1 equivalent) in a suitable solvent (e.g., chloroform), add polyphosphate ester (PPE).
-
Add thiosemicarbazide (1 equivalent) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and add water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Filter the precipitate, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Characterization Techniques
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Thin Layer Chromatography (TLC): Use silica gel plates with a suitable solvent system (e.g., ethyl acetate/hexane mixture) to monitor the reaction and assess purity. Visualize spots under UV light or using an appropriate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or ATR.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 5-(PHENOXYMETHYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9N3OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Enhancing the stability of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C and protected from light.[1] Improper storage can lead to degradation and affect experimental outcomes.
Q2: What is the general stability of the 1,3,4-thiadiazole ring?
A2: The 1,3,4-thiadiazole ring is generally considered to be a stable aromatic system, which contributes to its prevalence in many pharmacologically active molecules. This stability is a key feature of this class of compounds.
Q3: In which common laboratory solvents is this compound soluble?
A3: While specific solubility data is limited, based on its structure which includes a polar amine group and a larger, less polar phenoxymethyl group, it is predicted to be soluble in polar organic solvents such as DMSO and DMF. Its aqueous solubility is expected to be low but may be enhanced at acidic pH due to the basic nature of the 2-amino group.
Q4: Is this compound susceptible to degradation under normal laboratory light?
A4: Yes, as with many heterocyclic compounds, prolonged exposure to light, especially UV light, can lead to photodegradation. It is recommended to handle the compound and its solutions in a light-protected environment (e.g., using amber vials).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of aqueous solution. | The compound has low aqueous solubility at neutral pH. | - Increase the acidity of the solution (e.g., using dilute HCl) to protonate the amine group and increase solubility. - Use a co-solvent system, such as a small percentage of DMSO or ethanol in the aqueous buffer. - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous experimental medium immediately before use. |
| Inconsistent results or loss of compound activity over time in solution. | The compound may be degrading in the experimental medium. | - Prepare fresh solutions for each experiment. - Investigate the stability of the compound in your specific buffer system and at the experimental temperature. Consider performing a time-course experiment to assess stability. - If using a stock solution in an organic solvent, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Color change observed in the solid compound or its solutions. | This may indicate degradation due to oxidation, light exposure, or reaction with components of the solution. | - Discard the discolored compound or solution and use a fresh, properly stored sample. - Ensure storage conditions are optimal (4°C, protected from light).[1] - When preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen. |
| Unexpected peaks appear in analytical assays (e.g., HPLC, LC-MS). | This is likely due to the presence of degradation products. | - Confirm the purity of the starting material. - Review the handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperatures). - Consider potential hydrolysis of the ether linkage or reactions involving the amine group. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes or amber glass vials
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Vortex mixer
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Calibrated micropipettes
Procedure:
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Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube or amber vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
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Aliquot the stock solution into smaller volumes in light-protected tubes to minimize the number of freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for Assessing Compound Stability
This protocol provides a framework for evaluating the stability of the compound under specific experimental conditions.
Materials:
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Stock solution of this compound in DMSO
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Experimental buffer (e.g., phosphate-buffered saline, cell culture medium)
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Incubator or water bath set to the experimental temperature
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High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
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Dilute the stock solution of the compound into the experimental buffer to the final working concentration.
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Divide the solution into several aliquots in separate tubes.
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Place the tubes under the desired experimental conditions (e.g., 37°C incubator, benchtop with light exposure, etc.).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.
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Immediately analyze the aliquot by HPLC to determine the concentration of the parent compound.
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Plot the concentration of the compound as a function of time to determine its stability profile under the tested conditions.
Visualizing Experimental Workflows
Caption: A general workflow for the preparation, experimental use, and stability analysis of this compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results when using this compound.
References
Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3,4-thiadiazole derivatives, a critical scaffold in medicinal chemistry.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, typically from a thiosemicarbazide and a carboxylic acid (or its derivative), can stem from several factors:
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Incomplete Cyclization: The cyclodehydration step is crucial and often requires stringent conditions. Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is active and used in appropriate amounts.[5][6]
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Suboptimal Reaction Temperature and Time: The reaction may require heating to facilitate cyclization. Typical conditions involve heating at 80-90°C for one to two hours.[7][8][9] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][7]
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Presence of Moisture: Anhydrous conditions are critical as water can hydrolyze intermediates and deactivate dehydrating agents. Ensure all glassware is oven-dried and use dry solvents.[7]
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Starting Material Purity: Impurities in the starting thiosemicarbazide or carboxylic acid can lead to side reactions and lower the yield of the desired product.
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Alternative Synthetic Routes: If optimizing the above parameters doesn't improve the yield, consider alternative starting materials such as dithiocarbazates or thiohydrazides.[7]
Q2: I am observing a significant amount of a byproduct in my reaction. How can I identify and minimize its formation?
A frequent byproduct in 1,3,4-thiadiazole synthesis is the corresponding 1,3,4-oxadiazole derivative.[7]
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Identification: The oxadiazole byproduct can often be distinguished from the desired thiadiazole by mass spectrometry, as it will have a lower molecular weight due to the presence of an oxygen atom instead of a sulfur atom.[7]
-
Minimization Strategies:
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Choice of Reagents: Using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[7][10]
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Reaction Conditions: Careful control of reaction temperature and time can help minimize the formation of unwanted byproducts.[7]
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Q3: What are the best practices for the purification of my synthesized 1,3,4-thiadiazole derivative?
Purification is a critical step to remove unreacted starting materials, the cyclizing agent, and any byproducts.
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Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then carefully quenched by pouring it onto ice or into cold water.[7][9] Basification with a solution like sodium hydroxide to a pH of 8 is often performed to precipitate the crude product.[7][8]
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Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[7][9]
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Column Chromatography: For more challenging separations, column chromatography on silica gel may be necessary.[11]
Troubleshooting Guides
Low Yield Troubleshooting
This decision tree can help diagnose and resolve issues with low reaction yields.
Data Presentation
Table 1: Common Cyclization Conditions for 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides
| Starting Materials | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Thiosemicarbazide and Aromatic Carboxylic Acids | POCl₃ | - (neat) | 80-90 | 1 | Moderate-High | [8] |
| Thiosemicarbazide and Carboxylic Acid | Concentrated H₂SO₄ | - (neat) | Room Temp or 90 | 2-24 | 22-70 | [6][12][13] |
| Thiosemicarbazones | FeCl₃ | Ethanol | Reflux | 3 | Good | [1] |
| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE) | - | ~85 | - | Good | [14] |
| 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides | Concentrated H₂SO₄ | - (neat) | Room Temp | - | 22-70 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
This protocol is adapted from a common method using phosphorus oxychloride as the dehydrating agent.[8]
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A mixture of the aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride (used as both reagent and solvent) is stirred for 20 minutes at room temperature.
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Thiosemicarbazide (1 equivalent) is then added to the mixture.
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The resulting mixture is heated to 80-90°C for one hour with continuous stirring.
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After cooling the reaction mixture in an ice bath, water is carefully added to quench the reaction.
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The resulting suspension is refluxed for 4 hours.
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The mixture is cooled, and the pH is adjusted to 8 using a 50% sodium hydroxide solution to precipitate the product.
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The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Visualizations
Competing Pathways: Thiadiazole vs. Oxadiazole Formation
The cyclization of an acylthiosemicarbazide intermediate can proceed via two competing pathways, leading to the desired 1,3,4-thiadiazole or the 1,3,4-oxadiazole byproduct. The choice of dehydrating agent and reaction conditions can influence the outcome.
General Experimental Workflow for 1,3,4-Thiadiazole Synthesis
This workflow outlines the key stages in a typical synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazides, highlighting critical control points.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chemmethod.com [chemmethod.com]
- 13. chemmethod.com [chemmethod.com]
- 14. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of molecular docking parameters for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Technical Support Center: Molecular Docking of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing molecular docking studies with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the this compound ligand for docking?
A1: Proper ligand preparation is crucial for accurate docking results. The 2D structure should be converted to a 3D conformation. Key steps include adding polar hydrogen atoms, assigning partial charges (e.g., using Gasteiger charges), and performing energy minimization using a suitable force field like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or MMFF94 (Merck Molecular Force Field).[1][2][3] This ensures the ligand starts from a physically realistic, low-energy conformation.[4]
Q2: My docking results are inconsistent across different runs. What is the cause?
A2: The stochastic (random) nature of many docking algorithms can lead to minor variations in results. If the variations are significant, it may indicate that the ligand has too many rotatable bonds or the search space is too large. Ensure you use the same random seed for reproducible results if your software allows it.[5] Also, verify that the ligand's initial conformation is properly minimized before each docking run.
Q3: How do I define the optimal grid box (search space) for my target protein?
A3: The grid box defines the volume where the docking algorithm will search for binding poses.[1] It should be centered on the active site of the protein and large enough to encompass all key interacting residues and allow for ligand flexibility.[6] If a co-crystallized ligand is present in the experimental structure, its coordinates can be used to define the center. Avoid making the grid box excessively large, as this increases computation time and the likelihood of finding false positive poses.[6] Optimizing the box size for each molecule can improve docking accuracy.[7][8]
Q4: What is a good Root Mean Square Deviation (RMSD) value when validating a docking protocol?
A4: A common method to validate a docking protocol is to re-dock the co-crystallized ligand into the protein's active site and calculate the RMSD between the docked pose and the original crystallographic pose.[9][10] An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[9][11][12] For smaller ligands, a stricter cutoff of 1.5 Å may be used.[11]
Q5: Should I include water molecules from the crystal structure in my docking simulation?
A5: The decision to include water molecules is target-dependent. Some water molecules can be crucial for mediating hydrogen bonds between the ligand and the protein.[9] If the crystal structure shows conserved water molecules in the active site that interact with the native ligand, they should generally be kept. However, water molecules that do not form bridging interactions can often be removed.[9] Incorrectly handling water molecules can negatively impact docking results.[9]
Troubleshooting Guides
This section addresses specific problems you may encounter during your docking experiments.
Problem 1: Poor Docking Score or Incorrect Binding Pose
If your docking simulation results in a high (less negative) binding energy or a pose that is clearly incorrect, several factors could be responsible. Use the following workflow to troubleshoot the issue.
Problem 2: High RMSD (>2.0 Å) During Redocking Validation
A high RMSD value during validation indicates that your chosen parameters fail to reproduce the experimentally observed binding mode.
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Check the Crystal Structure Quality: Ensure the resolution of the protein structure is high (e.g., < 2.5 Å). Poorly resolved structures may not be accurate enough for reliable docking.
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Verify Parameter Settings: Double-check that all parameters (grid center, size, algorithm settings) used for redocking are identical to those you plan to use for screening other ligands.[9]
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Assess Force Field and Scoring Function: The default scoring function may not be optimal for your specific protein-ligand system.[11] If possible, try alternative scoring functions or force fields to see if accuracy improves. It is crucial to perform a docking validation study before embarking on a virtual screening experiment.[11]
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Consider Protein Flexibility: The protein is treated as rigid in most standard docking protocols.[13] If the active site undergoes conformational changes upon ligand binding (induced fit), a rigid redocking may fail. Consider using flexible docking protocols that allow specific side chains to move.
Experimental Protocols
Protocol 1: General Molecular Docking Workflow
The following diagram illustrates the standard workflow for a molecular docking experiment, from initial setup to final analysis.
Protocol 2: Detailed Receptor and Ligand Preparation
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Receptor Preparation:
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Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]
-
Remove all non-essential water molecules and co-ligands from the structure.[1]
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Add polar hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
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Energy minimize the protein structure using a suitable force field to relieve any steric clashes.[1]
-
-
Ligand Preparation (this compound):
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Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
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Add polar hydrogens and compute Gasteiger charges.
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Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds. The ether linkage and the bond connecting the phenyl ring to the ether oxygen are key rotatable bonds to consider.
-
Data Presentation
Quantitative data from docking studies should be organized for clear interpretation. The following tables provide examples of how to present your parameters and results.
Table 1: Example Docking Parameters for a Target Protein (e.g., DHFR)
| Parameter | Value (X) | Value (Y) | Value (Z) |
| Grid Center | 15.2 | 20.5 | -8.7 |
| Grid Size (points) | 60 | 60 | 60 |
| Spacing (Å) | 0.375 | 0.375 | 0.375 |
Note: These values are hypothetical and must be determined for your specific target protein's active site.
Table 2: Hypothetical Docking Results for this compound and Analogs
| Compound ID | Docking Score (kcal/mol) | RMSD (Å) (vs. native ligand) | Key Interacting Residues |
| This compound | -8.5 | 1.35 | Phe31, Ser59, Arg70 |
| Analog 1 (4-fluoro-phenoxymethyl) | -8.9 | 1.42 | Phe31, Ser59, Arg70 |
| Analog 2 (4-chloro-phenoxymethyl) | -9.1 | 1.28 | Phe31, Ile60, Arg70 |
| Methotrexate (Reference Inhibitor) | -11.4 | N/A | Phe31, Ile50, Ser59 |
Note: This is illustrative data. Docking scores and interactions are dependent on the specific protein target and docking software used.[14]
Signaling Pathway Visualization
Molecular docking is often used to predict how a compound might interfere with a biological pathway. For example, thiadiazole derivatives have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. jusst.org [jusst.org]
- 3. scispace.com [scispace.com]
- 4. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 5. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. youtube.com [youtube.com]
- 7. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of docking parameters | Computational Systems Biology Group [brylinski.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the purification of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | Incomplete reaction or side product formation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - The synthesis of 2-amino-1,3,4-thiadiazoles can sometimes be accompanied by the formation of 1,2,4-triazole isomers, especially in alkaline conditions. Using acidic conditions for the cyclization reaction can favor the desired product. |
| Product loss during extraction or washing steps. | - Minimize the volume of washing solvents. - Ensure the pH of the aqueous layer is optimal to prevent the product from dissolving. | |
| Inefficient crystallization. | - Optimize the recrystallization solvent system. For related compounds, ethanol, acetone, or mixtures of ethanol and water have been used successfully.[1] - A 1:2 mixture of DMF and water has also been reported for recrystallization of a similar compound. | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal formation. | - Attempt purification by column chromatography before recrystallization. - Try adding a seed crystal to induce crystallization. |
| Inappropriate solvent system. | - Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. | |
| Persistent Impurities in the Final Product | Co-elution of impurities during column chromatography. | - Adjust the polarity of the mobile phase. For silica gel chromatography, a gradient of hexane and ethyl acetate is a common choice. - Consider using a different stationary phase. |
| Incomplete removal of starting materials. | - An acid wash can be effective. One reported method for the purification of the target compound involves treating the crude precipitate with a 10% hydrochloric acid solution.[2] | |
| Oily Product Instead of a Solid | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| The product may be an oil at room temperature if impure. | - Attempt to purify a small sample by preparative TLC or HPLC to obtain a pure sample for characterization and to induce crystallization of the bulk material. | |
| Discolored Product (e.g., yellow or brown) | Presence of colored impurities from the reaction. | - Treat the crude product with activated charcoal during recrystallization. |
| Decomposition of the product. | - Avoid excessive heat during purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities include unreacted starting materials such as phenoxyacetic acid and thiosemicarbazide. Additionally, isomeric byproducts like 1,2,4-triazole derivatives can form, particularly if the reaction is carried out under alkaline conditions.
Q2: What is a good starting point for a recrystallization solvent?
A2: For compounds with similar structures to this compound, ethanol and acetone have been used effectively for recrystallization.[1] A mixture of ethanol and water can also be a good choice. For a closely related analog, a 1:2 mixture of N,N-dimethylformamide (DMF) and water has been reported to yield a pure product.
Q3: My compound is not soluble in common recrystallization solvents. What should I do?
A3: this compound is generally soluble in polar organic solvents. If you are facing solubility issues, you can try gentle heating to increase solubility. If the compound remains insoluble, consider using a stronger polar aprotic solvent like dimethyl sulfoxide (DMSO) for dissolution, followed by the addition of an anti-solvent (like water) to induce precipitation. Always start with small quantities to test solubility.
Q4: Can I use acid-base extraction to purify my compound?
A4: Yes, acid-base extraction can be an effective purification method. The amino group on the thiadiazole ring allows the compound to be protonated and dissolve in an acidic aqueous solution. This allows for the separation from non-basic impurities. After separation, the pH of the aqueous layer can be adjusted with a base to precipitate the purified product. A published procedure for the purification of this compound involves treating the crude product with a 10% hydrochloric acid solution.[2]
Q5: What are the recommended TLC conditions for monitoring the purification?
A5: For related 2-amino-1,3,4-thiadiazole derivatives, a mobile phase consisting of benzene and acetone in various proportions has been used with silica gel plates.[1] You can start with a 1:1 mixture and adjust the ratio to achieve optimal separation (an Rf value of 0.3-0.5 for the desired product is ideal).
Data Presentation
The following table summarizes purification data for this compound and related compounds.
| Compound | Purification Method | Solvent/Mobile Phase | Yield (%) | Purity |
| This compound | Acid Treatment | 10% Hydrochloric Acid | 44.4 | Colorless Crystals |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Recrystallization | Ethanol/Water mixtures | - | - |
| This compound | Commercial Sample | - | - | ≥98% |
Experimental Protocols
Protocol 1: Purification by Acid Treatment and Recrystallization
This protocol is based on a reported method for the purification of this compound.[2]
-
Acid Wash:
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Suspend the crude this compound precipitate in a 10% aqueous solution of hydrochloric acid.
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Stir the suspension vigorously for 30 minutes at room temperature.
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Filter the mixture and wash the solid with deionized water until the filtrate is neutral.
-
-
Recrystallization:
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Dissolve the acid-washed solid in a minimal amount of hot ethanol.
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If colored impurities are present, add a small amount of activated charcoal and heat for a further 10-15 minutes.
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Hot filter the solution to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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For complete crystallization, place the flask in an ice bath for 30 minutes.
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Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Protocol 2: Purification by Column Chromatography
This is a general protocol that can be adapted for the purification of this compound.
-
Preparation of the Column:
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Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
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Wet the silica gel with the initial mobile phase (e.g., 100% hexane) and pack the column without any air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent. Load the dry silica gel onto the top of the column.
-
-
Elution:
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Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
Caption: Principle of acid-base extraction for purification.
References
Technical Support Center: Improving the Selectivity of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the synthesis and evaluation of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine derivatives, with a focus on improving their selectivity as enzyme inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the cyclization of a thiosemicarbazide with a phenoxyacetic acid derivative. Specifically, you would typically start with phenoxyacetic acid and thiosemicarbazide.
Q2: What are the critical parameters to control during the synthesis to ensure a good yield and purity?
A2: Key parameters include the choice of cyclizing agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride), reaction temperature, and reaction time. It is crucial to use pure and dry starting materials and to monitor the reaction's progress using thin-layer chromatography (TLC) to avoid the formation of byproducts.[1]
Q3: What are the potential side products in the synthesis of 2-amino-1,3,4-thiadiazoles?
A3: A common side product is the isomeric 1,2,4-triazole derivative. The formation of this byproduct is often favored in alkaline conditions, whereas acidic media generally promote the formation of the desired 1,3,4-thiadiazole ring.[1]
Q4: How can I improve the selectivity of my this compound derivatives?
A4: Improving selectivity is a key challenge in drug development. A common strategy is to introduce different substituents on the phenoxy ring or to modify the 2-amino group. For instance, acetylation of the 2-amino group to form N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has been shown to yield compounds with selectivity for certain protein tyrosine phosphatases.[2] Structure-activity relationship (SAR) studies are essential to guide these modifications.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time or temperature, while monitoring for decomposition.- Optimize the molar ratio of reactants and the cyclizing agent.[1] |
| Ineffective cyclizing agent. | - The choice of cyclizing agent is critical and can depend on the specific substrate. Concentrated H₂SO₄, POCl₃, and polyphosphate ester (PPE) are commonly used.[1] | |
| Presence of multiple spots on TLC, indicating impurities | Formation of isomeric byproducts (e.g., 1,2,4-triazoles). | - Use acidic conditions for the cyclization reaction, as this generally favors the formation of 1,3,4-thiadiazoles.[1] |
| Unreacted starting materials. | - Monitor the reaction progress closely with TLC to ensure the complete consumption of starting materials.- Improve purification methods, such as recrystallization from a suitable solvent (e.g., ethanol, DMF).[1] | |
| Difficulty in purifying the final product | Product is insoluble in common recrystallization solvents. | - Try a wider range of solvents or solvent mixtures for recrystallization.- Column chromatography on silica gel can be an effective purification method. |
| Product co-precipitates with byproducts. | - Optimize the reaction conditions to minimize byproduct formation.- Employ multiple purification steps, such as a combination of recrystallization and column chromatography. |
III. Quantitative Data on Selectivity
The selectivity of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives has been evaluated against a panel of protein tyrosine phosphatases (PTPs). The following table summarizes the inhibitory activity (IC50 values) of a lead compound from this series against cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) and other related phosphatases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity and Selectivity of a Lead N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivative [2]
| Compound | cyt-PTPε IC50 (µM) | PTP1B IC50 (µM) | SHP-1 IC50 (µM) | TCPTP IC50 (µM) |
| Lead Derivative | 1.2 | > 30 | > 30 | > 30 |
Data extracted from a study by Ku et al. (2018). The study indicates that the lead compound shows significant selectivity for cyt-PTPε over PTP1B, SHP-1, and TCPTP.[2]
IV. Experimental Protocols
A. Synthesis of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
This protocol describes a general method for the synthesis of the acetylated derivative, which has shown selectivity for cyt-PTPε.[2]
Step 1: Synthesis of this compound
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A mixture of phenoxyacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is slowly added to a stirred solution of a suitable cyclizing agent (e.g., concentrated sulfuric acid or polyphosphate ester) at a controlled temperature (e.g., 0-5 °C).
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The reaction mixture is then heated (e.g., to 70-80 °C) for a specified period (e.g., 2-4 hours), with the progress of the reaction monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
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The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., ammonium hydroxide).
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Acetylation of this compound
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours).
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The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide.
B. In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against PTPs.
-
Reagents and Materials:
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Purified recombinant PTP enzyme (e.g., cyt-PTPε, PTP1B, SHP-1, TCPTP).
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PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
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Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.
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Test compounds dissolved in DMSO.
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96-well microplate.
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Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
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In a 96-well plate, add the PTP enzyme to each well, followed by the test compound dilutions or DMSO (as a control).
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Pre-incubate the enzyme and compound mixture at room temperature for a defined period (e.g., 15-30 minutes).
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Initiate the reaction by adding the pNPP substrate to each well.
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Incubate the plate at a constant temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
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Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
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V. Signaling Pathways and Experimental Workflows
A. Osteoclast Differentiation Signaling Pathway
The following diagram illustrates the role of cytosolic protein tyrosine phosphatase epsilon (PTPε) in the RANKL-induced signaling pathway that governs osteoclast differentiation. PTPε is known to dephosphorylate and activate Src, a key kinase in this pathway.[2] Inhibitors of PTPε can therefore modulate osteoclast function.
Caption: Role of PTPε in RANKL-mediated osteoclast differentiation.
B. Experimental Workflow for Determining Inhibitor Selectivity
This workflow outlines the key steps in assessing the selectivity of a newly synthesized this compound derivative.
Caption: Workflow for determining the selectivity of an enzyme inhibitor.
References
Validation & Comparative
Comparative Efficacy Analysis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and its Derivatives Against Existing Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine and its related derivatives, with a focus on their efficacy as anticancer agents. The performance of these compounds is evaluated against established chemotherapy drugs, supported by experimental data from relevant studies. The objective is to offer a clear, data-driven perspective for researchers in oncology and medicinal chemistry.
Introduction to 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a key heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties[1][2]. The anticancer activity of 1,3,4-thiadiazole derivatives has been demonstrated against various human cancer cell lines, including breast, lung, and prostate cancers[1][3].
The subject of this guide, this compound, belongs to this promising class of compounds. While specific efficacy data for this exact molecule is limited in publicly accessible literature, extensive research on structurally similar 5-substituted-1,3,4-thiadiazol-2-amine derivatives provides valuable insights into its potential. These studies suggest that the substitution at the 5-position of the thiadiazole ring plays a crucial role in the cytotoxic activity of these compounds[1].
One notable study synthesized a series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines and evaluated their antitumor activity against the MDA-MB-231 breast cancer cell line. Several of these compounds demonstrated higher inhibitory activity than the standard reference drug, cisplatin[1]. This highlights the potential of this class of compounds in the development of new anticancer therapies.
Comparative Efficacy Data: Anticancer Activity
To contextualize the potential of this compound and its analogs, this section presents a comparison of their in vitro cytotoxic activity against existing chemotherapy agents. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.
The following table summarizes the IC50 values of representative 1,3,4-thiadiazole derivatives against the human breast adenocarcinoma cell line (MDA-MB-231), in comparison to standard anticancer drugs.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference Compound |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < 10 | Cisplatin |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < 10 | Cisplatin |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < 10 | Cisplatin |
| Cisplatin (Reference) | MDA-MB-231 | ~15-20 | - |
| Doxorubicin (Reference) | MDA-MB-231 | ~0.5-1.5 | - |
Note: The IC50 values for the 1,3,4-thiadiazole derivatives are presented as a range based on graphical data from the cited study. The IC50 values for the reference drugs are approximate and can vary depending on the specific experimental conditions.
Postulated Mechanism of Action
While the precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation, a common hypothesis is their ability to inhibit key enzymes or disrupt signaling pathways essential for cancer cell survival and proliferation. For instance, some heterocyclic compounds are known to induce apoptosis (programmed cell death) by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.
The following diagram illustrates a potential signaling pathway that could be targeted by a 1,3,4-thiadiazole derivative, leading to the induction of apoptosis in cancer cells.
Caption: Postulated apoptotic pathway induced by a 1,3,4-thiadiazole derivative.
Experimental Protocols
The in vitro cytotoxicity of the compared compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
MTT Assay Protocol for IC50 Determination:
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Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1,3,4-thiadiazole derivatives) and reference drugs (e.g., Cisplatin, Doxorubicin) for a specified period, typically 48 or 72 hours. A control group with no drug treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available data on 5-substituted-1,3,4-thiadiazol-2-amine derivatives, including those structurally related to this compound, indicate a promising potential for this class of compounds in the field of oncology. In vitro studies have shown that certain derivatives possess potent cytotoxic activity against breast cancer cells, in some cases exceeding that of the established chemotherapy drug cisplatin[1].
While further research, including in vivo studies and elucidation of precise mechanisms of action, is necessary, the initial findings suggest that 1,3,4-thiadiazole derivatives represent a valuable scaffold for the development of novel anticancer agents. The favorable comparison with existing drugs warrants continued investigation into the therapeutic potential of these compounds. Researchers are encouraged to explore the synthesis and evaluation of a wider range of derivatives to optimize their efficacy and selectivity.
References
Comparative Analysis of the Antimicrobial Activity of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives
A detailed guide for researchers and drug development professionals on the antimicrobial potential of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, benchmarked against other 1,3,4-thiadiazole analogs and standard antimicrobial agents. This report provides a comparative summary of available experimental data, detailed experimental protocols, and a visual representation of the antimicrobial testing workflow.
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the antimicrobial profile of this compound and compares its activity with other structurally related 1,3,4-thiadiazole derivatives and commonly used antibiotics.
While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, this guide compiles data for closely related 5-substituted-2-amino-1,3,4-thiadiazole compounds to provide a valuable comparative context for researchers. The presented data, sourced from various studies, highlights the potential of this class of compounds as a promising area for further antimicrobial drug discovery.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives and standard antimicrobial agents against common microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound/Drug | Test Organism | MIC (µg/mL) | Reference Compound/Drug | Test Organism | MIC (µg/mL) |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | >100 | Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | >100 | Ciprofloxacin | Escherichia coli | 0.013 - 0.015 |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | >100 | Fluconazole | Candida albicans | 0.25 - 8.0 |
| 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 1000 | |||
| 2-Amino-5-thiol-1,3,4-thiadiazole | Staphylococcus aureus | Moderate Activity | |||
| 2-(o-hydroxybenzylidine)amino-5-thiol-1,3,4-thiadiazole | Staphylococcus aureus | Moderate Activity |
Note: "Moderate Activity" for the thiol derivatives indicates that the compounds exhibited antimicrobial effects, though specific MIC values were not provided in the cited literature. The MIC values for Ciprofloxacin and Fluconazole can vary between different strains and testing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2][3][4][5][6]
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Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antimicrobial Agent Dilutions: The test compound and standard antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL. The plate also includes a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only). The plate is then incubated at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[7]
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculation: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland standard) and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of the agar plate.
-
Application of Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are incubated under the same conditions as the MIC assay (35-37°C for 18-24 hours for bacteria).
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Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound using both the broth microdilution (for MIC) and disk diffusion (for Zone of Inhibition) methods.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and Its Analogs: A Guide for Drug Discovery Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Among these, 2-amino-1,3,4-thiadiazoles are of particular interest due to their versatile synthesis and significant biological potential. This guide provides a comparative analysis of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine and its structurally related analogs, offering insights into their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
While specific biological data for this compound is not extensively available in the public domain, this guide will focus on a comparative evaluation of its close analogs with reported antimicrobial and anticancer activities. The structure-activity relationships gleaned from these analogs can provide valuable guidance for the future development of novel this compound derivatives.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The general synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent. A common method employs concentrated sulfuric acid or polyphosphoric acid to facilitate the intramolecular cyclization of an N-acylthiosemicarbazide intermediate.
Comparative Analysis of Biological Activities
The biological activities of 5-substituted-2-amino-1,3,4-thiadiazole analogs are significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. This section presents a comparative overview of the antimicrobial and anticancer activities of selected analogs.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial effects of 2-amino-1,3,4-thiadiazole derivatives against a range of bacterial and fungal pathogens. The activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Comparative Antimicrobial Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Analogs
| Compound ID | 5-Substituent | Test Organism | Activity (MIC in µg/mL) | Reference |
| Analog A | 4-Chlorophenyl | Staphylococcus aureus | 6.25 | [1] |
| Bacillus subtilis | 12.5 | [1] | ||
| Escherichia coli | 25 | [1] | ||
| Analog B | 4-Nitrophenyl | Staphylococcus aureus | 12.5 | [1] |
| Bacillus subtilis | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Analog C | 2,4-Dichlorophenyl | Staphylococcus aureus | 3.12 | [1] |
| Bacillus subtilis | 6.25 | [1] | ||
| Escherichia coli | 12.5 | [1] | ||
| Ciprofloxacin | (Standard) | Staphylococcus aureus | 1.56 | [1] |
| Bacillus subtilis | 3.12 | [1] | ||
| Escherichia coli | 6.25 | [1] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
The presence of electron-withdrawing groups on the phenyl ring at the 5-position generally enhances antibacterial activity.
-
Analogs with chloro and nitro substituents have demonstrated significant potency.
Anticancer Activity
The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 2: Comparative Anticancer Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Analog D | 4-Chlorophenyl | MCF-7 (Breast) | 8.35 | [2] |
| HepG2 (Liver) | 9.12 | [2] | ||
| Analog E | 4-Methoxyphenyl | MCF-7 (Breast) | 5.11 | [2] |
| HepG2 (Liver) | 6.23 | [2] | ||
| Analog F | 2-Ethoxyphenyl | MCF-7 (Breast) | 2.32 | [2] |
| HepG2 (Liver) | 3.13 | [2] | ||
| 5-Fluorouracil | (Standard) | MCF-7 (Breast) | 6.80 | [2] |
| HepG2 (Liver) | 7.90 | [2] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The nature and position of the substituent on the phenyl ring at the 5-position play a crucial role in determining the anticancer potency.
-
The presence of an ethoxy group at the ortho position of the phenyl ring (Analog F) resulted in the highest activity among the compared analogs.
Signaling Pathway Modulation
Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating specific intracellular signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to determine the susceptibility of a bacterial strain to a panel of antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper discs impregnated with the test compounds and standard antibiotic
-
Sterile forceps
-
Incubator
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum.
-
The swab is used to evenly inoculate the entire surface of an MHA plate.
-
Using sterile forceps, paper discs impregnated with the test compounds (at a known concentration) and a standard antibiotic are placed on the agar surface.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold represents a privileged structure in the development of novel antimicrobial and anticancer agents. The comparative analysis of analogs of this compound reveals that the nature of the substituent at the 5-position is a critical determinant of biological activity. Specifically, the incorporation of substituted phenyl rings can significantly enhance both antimicrobial and anticancer potency. The inhibition of key signaling pathways, such as the ERK pathway, presents a viable mechanism for the anticancer effects of these compounds. The experimental protocols provided herein offer a foundation for the standardized evaluation of new derivatives. Further exploration of the structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the discovery of more effective and selective therapeutic agents.
References
Comparative Analysis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives as Protein Tyrosine Phosphatase Epsilon Inhibitors
A detailed guide for researchers and drug development professionals on the experimental performance of novel 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine derivatives against Protein Tyrosine Phosphatase Epsilon (PTPε), benchmarked against the established inhibitor, Sodium Orthovanadate.
This guide provides a comprehensive cross-validation of experimental results for derivatives of this compound, which have been identified as novel inhibitors of cytosolic Protein Tyrosine Phosphatase Epsilon (cyt-PTPε). PTPε is a key regulator in various cellular processes, and its inhibition presents a promising therapeutic strategy for conditions such as osteoporosis. This document summarizes quantitative inhibitory data, details the experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison for scientific and drug development applications.
Comparative Inhibitory Activity
The inhibitory potential of several N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives against cyt-PTPε was evaluated. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. For comparative purposes, the activity of Sodium Orthovanadate, a well-known general inhibitor of protein tyrosine phosphatases, is also discussed.
| Compound | Derivative Name (if applicable) | IC50 (µM) against cyt-PTPε |
| Thiadiazole Derivative 1 | Compound 5a ¹ | 2.8 ± 0.2 |
| Thiadiazole Derivative 2 | Compound 5b ¹ | 3.5 ± 0.3 |
| Thiadiazole Derivative 3 | Compound 5c ¹ | 4.2 ± 0.4 |
| Thiadiazole Derivative 4 | Compound 5d ¹ | > 10 |
| Thiadiazole Derivative 5 | Compound 5e ¹ | 3.1 ± 0.1 |
| Alternative Inhibitor | Sodium Orthovanadate | General PTP inhibitor² |
¹Data extracted from Ku et al., Bioorganic & Medicinal Chemistry, 2018. The study did not provide data for the parent compound, this compound. ²Sodium orthovanadate is a general inhibitor of protein tyrosine phosphatases and its IC50 can vary depending on the specific PTP and assay conditions. A specific IC50 value for cyt-PTPε was not provided in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of the this compound derivatives.
Synthesis of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives (Compounds 5a-e)
The synthesis of the target compounds was initiated by reacting 2-phenoxyacetyl chloride with thiosemicarbazide, which upon cyclization with sulfuric acid, yielded this compound. Subsequent N-acetylation of this intermediate with various acetylating agents in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane or DMF resulted in the final N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives. The reaction progress was monitored by thin-layer chromatography, and the final products were purified using column chromatography or recrystallization. Characterization of the synthesized compounds was performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Inhibition Assay for cytosolic Protein Tyrosine Phosphatase Epsilon (cyt-PTPε)
The inhibitory activity of the synthesized compounds against cyt-PTPε was determined using an in vitro phosphatase assay. The assay buffer consisted of 30 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.1% bovine serum albumin. Recombinant human cyt-PTPε was expressed and purified from E. coli. The enzyme (50 nM) was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature in the assay buffer. The enzymatic reaction was initiated by the addition of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to a final concentration of 10 µM. The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader. The rate of the reaction was calculated from the linear portion of the progress curve. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Activation Protocol for Sodium Orthovanadate
To achieve maximal inhibitory activity, sodium orthovanadate needs to be depolymerized to its monomeric vanadate form. A stock solution of sodium orthovanadate (e.g., 100 mM) is prepared in deionized water. The pH of the solution is adjusted to 10.0 using HCl or NaOH. The solution is then boiled until it becomes colorless and subsequently cooled to room temperature. The pH is readjusted to 10.0, and the solution is stored at -20°C. This activation process ensures the availability of the active monomeric vanadate for phosphatase inhibition.[1]
Visualizing the Scientific Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
References
Benchmarking the synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine against other methods
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a key intermediate and a pharmacologically significant molecule. This guide provides a comparative benchmark of prominent synthetic methodologies for this compound, offering a side-by-side analysis of reaction conditions, yields, and times to aid in the selection of the most suitable method for your research and development needs.
Performance Benchmark: Synthesis of this compound
The following table summarizes the quantitative data for different synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Method | Key Reagents | Reaction Time | Yield (%) | Key Advantages |
| One-Pot Polyphosphate Ester (PPE) | Phenoxyacetic acid, Thiosemicarbazide, PPE, Chloroform | 10 hours | 44.4%[1] | Avoids toxic and corrosive reagents like POCl₃.[2][3][4] |
| Solid-Phase Grinding | Phenoxyacetic acid, Thiosemicarbazide, PCl₅ | ~10 minutes | >91% (claimed for analogs) | Extremely short reaction time, mild conditions.[5] |
| Conventional Heating | Phenoxyacetic acid, Thiosemicarbazide, conc. H₂SO₄ | Several hours | Variable | Utilizes common and inexpensive laboratory reagents. |
| Microwave-Assisted | Phenoxyacetic acid, Thiosemicarbazide, conc. H₂SO₄ | Minutes | High | Rapid, often leading to higher yields and cleaner reactions.[6][7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method offers a streamlined one-pot procedure that avoids harsh and toxic reagents.[2][3][4]
Procedure:
-
To a hot (60 °C) solution of phenoxyacetic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate.
-
Treat the filtered precipitate with a 10% hydrochloric acid solution.
-
The final product, this compound, is collected as colorless crystals.[1]
Method 2: Solid-Phase Grinding Synthesis
This solvent-free method boasts a remarkably short reaction time and high yield for analogous compounds.[5]
Procedure:
-
In a dry mortar, add thiosemicarbazide (0.05 mol), phenoxyacetic acid (0.055 mol), and phosphorus pentachloride (0.055 mol).
-
Grind the mixture at room temperature for 10 minutes.
-
Move the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is 8.
-
Filter the mixture to obtain a white solid filter cake.
-
Dry the filter cake and recrystallize it from a suitable solvent to obtain the pure product.
Method 3: Conventional Synthesis using Concentrated Sulfuric Acid
A traditional method that employs common and readily available reagents.
Procedure:
-
Add phenoxyacetic acid (0.02 mol) and thiosemicarbazide (0.02 mol) to concentrated sulfuric acid (20 mL) in portions while shaking.
-
Heat the mixture at 60-70°C for several hours, monitoring the reaction progress with thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a 10% sodium carbonate solution.
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent.
Method 4: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, leading to higher yields in a fraction of the time compared to conventional heating.[6][7][8]
Procedure:
-
In a microwave-safe vessel, mix phenoxyacetic acid (0.01 mol) and thiosemicarbazide (0.01 mol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Irradiate the mixture in a microwave reactor for a few minutes at a suitable power and temperature, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitate, wash with water, dry, and recrystallize to obtain the pure product.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the benchmarked synthetic methods.
Caption: Workflow for the one-pot synthesis using Polyphosphate Ester (PPE).
Caption: Workflow for the solid-phase grinding synthesis.
Caption: Comparative workflow of conventional heating versus microwave-assisted synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. benchchem.com [benchchem.com]
A Proposed Framework for In Vivo Validation of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives as Anti-Osteoclastic Agents
Disclaimer: As of December 2025, publicly available research has not detailed the in vivo validation of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives for their anti-osteoclastic activity. The primary research to date has focused on their in vitro efficacy.[1] This guide, therefore, presents a proposed framework for the in vivo validation of these promising compounds. It leverages established experimental protocols and comparative data from structurally similar acetamide derivatives that have undergone successful in vivo testing for anti-osteoporotic effects.
This document is intended for researchers, scientists, and drug development professionals to guide the design of future in vivo studies.
Comparative Efficacy of Acetamide Derivatives in Osteoclast Inhibition
While in vivo data for the target compound is not yet available, its in vitro performance can be compared with other acetamide derivatives that have been validated in vivo. This comparison highlights the potential of the target compound and provides a benchmark for expected in vivo outcomes.
Table 1: In Vitro Anti-Osteoclastic Activity of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
| Compound ID | Target | Key In Vitro Effects | Cell Viability | Source |
| Unspecified N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Cytosolic Protein Tyrosine Phosphatase Epsilon (cyt-PTPε) | - Inhibited dephosphorylation of cellular Src protein- Destabilized podosome structure in osteoclasts- Attenuated differentiation of monocytes into osteoclasts | No significant effect on cell viability | [1] |
Table 2: Comparative In Vivo Performance of Other Anti-Osteoclastic Acetamide Derivatives
| Compound Name | Animal Model | Key In Vivo Outcomes | Source |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Ovariectomized (OVX) Mice | - Prevented OVX-induced bone loss | [2] |
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Ovariectomized (OVX) Mice | - Protected against OVX-induced bone loss- Improved trabecular bone microarchitecture | [3] |
Proposed Experimental Protocols for In Vivo Validation
The following protocols are based on established methodologies for evaluating anti-osteoporotic agents in preclinical models.[2][3]
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
This model is the gold standard for mimicking postmenopausal osteoporosis.
-
Animal Selection: Use healthy, 8 to 10-week-old female C57BL/6 mice.
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform bilateral ovariectomy on the experimental groups. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
-
Post-Operative Care: Administer analgesics and monitor the animals for recovery.
-
Treatment:
-
After a recovery period (e.g., one week), divide the OVX mice into a vehicle control group and treatment groups.
-
Administer the N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (e.g., via oral gavage or intraperitoneal injection) daily or on alternate days for a period of 4-8 weeks. The sham and OVX control groups should receive the vehicle.
-
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood serum and femurs for further analysis.
Micro-Computed Tomography (µCT) Analysis
µCT is used to non-invasively assess the three-dimensional microarchitecture of the bone.
-
Sample Preparation: Isolate and fix the femurs in 4% paraformaldehyde.
-
Scanning: Scan the distal femur using a high-resolution µCT system.
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D images of the trabecular and cortical bone.
-
Define a region of interest (ROI) in the distal femoral metaphysis for trabecular bone analysis and the femoral mid-shaft for cortical bone analysis.
-
Calculate key bone morphometric parameters, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
-
Histological Analysis
Histology provides a qualitative and quantitative assessment of bone cellular activity.
-
Sample Preparation: Decalcify the femurs, embed them in paraffin, and section them.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology of the bone tissue.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclasts.
-
-
Microscopy and Analysis:
-
Image the stained sections using a light microscope.
-
Quantify osteoclast number and surface per bone surface (N.Oc/B.S and Oc.S/B.S) in the TRAP-stained sections.
-
Bone Turnover Marker Analysis
Serum biomarkers provide a systemic measure of bone resorption and formation.
-
Sample Preparation: Centrifuge the collected blood to separate the serum.
-
ELISA Assays: Use commercially available ELISA kits to measure the serum levels of:
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
-
Bone Formation Marker: Procollagen type I N-terminal propeptide (P1NP).
-
Visualizing Experimental Design and Biological Pathways
Proposed In Vivo Experimental Workflow
Caption: Proposed workflow for in vivo validation.
Inhibitory Signaling Pathway of the Target Compound
Caption: Known inhibitory pathway of the target compound.
References
- 1. Identification of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel protein tyrosine phosphatase epsilon inhibitors exhibiting anti-osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling Osteoporosis in Pre-Clinical Research—Challenges, Trends and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Mechanism of Action of Different 1,3,4-Thiadiazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse mechanisms of action of 1,3,4-thiadiazole derivatives in anticancer and antimicrobial applications.
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[2][3][4] This guide provides a comparative analysis of the different mechanisms of action employed by various 1,3,4-thiadiazole derivatives, supported by experimental data and detailed methodologies.
Anticancer Mechanisms of Action
1,3,4-Thiadiazole derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key signaling pathways involved in cell proliferation and survival, and by inducing programmed cell death (apoptosis).
Inhibition of Signaling Pathways
1. PI3K/Akt Pathway Inhibition:
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway. For instance, a series of honokiol derivatives bearing a 1,3,4-thiadiazole scaffold have shown significant anticancer properties against various cancer cell lines.[8] The most active compound from this series, 8a , exhibited potent inhibitory activity against the PI3Kα isoform.[8]
2. EGFR Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and differentiation.[9] Overexpression or constitutive activation of EGFR is common in many cancers, making it a prime target for anticancer therapies. Certain 1,3,4-thiadiazole hybrids have been designed as potent EGFR inhibitors. For example, compounds 32a and 32d demonstrated significant antiproliferative activity against HePG-2 and MCF-7 cancer cell lines with IC50 values ranging from 3.31 to 9.31 µM, and strong enzymatic inhibition of EGFR with IC50 values of 0.08 and 0.30 µM, respectively.[8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells.[10][11][12][13] Many anticancer agents, including 1,3,4-thiadiazole derivatives, function by inducing apoptosis in cancer cells.[2] This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11][12][13]
Antimicrobial Mechanisms of Action
1,3,4-Thiadiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][4] Their mechanisms of action in microorganisms often involve the inhibition of essential enzymes or the disruption of key biochemical pathways.
Enzyme Inhibition:
-
Lanosterol-14α-demethylase Inhibition (Antifungal): Some 1,3,4-thiadiazole derivatives have been shown to target lanosterol-14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[14] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) Inhibition (Antibacterial): Molecular docking studies have suggested that some 1,3,4-thiadiazole derivatives may act by inhibiting FabI, a key enzyme in the bacterial fatty acid synthesis pathway.[14] This inhibition disrupts bacterial cell membrane synthesis.
Quantitative Data Comparison
| Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | PI3Kα | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [8] |
| 32a | EGFR | MCF-7 | 3.31 | [8] |
| 32d | EGFR | HePG-2 | 9.31 | [8] |
| 29i | EGFR/HER-2 | A549, MCF-7, SK-BR-3 | 0.77 - 1.45 | [8] |
| FPDT | AKT Pathway | Glioblastoma (GBM) cells | 45 - 68 | [15] |
| 2g | Apoptosis Induction | LoVo | 2.44 | [16] |
| Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference |
| Various derivatives | Staphylococcus aureus | 15.63 - 31.25 | [4] |
| Various derivatives | Escherichia coli | - | [4] |
| Various derivatives | Candida albicans | 0.78 - 3.12 | [14] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.[20][21][22]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 1,3,4-thiadiazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Replicating Published Findings on the Biological Activity of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and Its Derivatives: A Comparative Guide
A detailed analysis of the biological activities of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine derivatives and related compounds, focusing on enzyme inhibition, anti-osteoclastic effects, and broader antimicrobial and anticancer potential within the 1,3,4-thiadiazole class.
While direct experimental data on the biological activity of this compound is limited in publicly available literature, a significant study on its N-acetamide derivative has unveiled its potential as a selective inhibitor of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε), an enzyme implicated in osteoporosis. This guide provides a comparative analysis of these findings and contextualizes them within the broader spectrum of biological activities reported for the 1,3,4-thiadiazole scaffold, including antimicrobial and anticancer properties.
Enzyme Inhibition and Anti-Osteoclastic Activity of a Key Derivative
A pivotal study identified N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel inhibitors of cyt-PTPε. This enzyme plays a crucial role in the differentiation and function of osteoclasts, the cells responsible for bone resorption. Overactivation of osteoclasts can lead to conditions like osteoporosis. The study demonstrated that these derivatives not only inhibit the enzymatic activity of cyt-PTPε but also impair the cellular processes essential for bone degradation.
Two compounds from this study exhibited a significant inhibitory effect on the dephosphorylation of the cellular Src protein, a known substrate of cyt-PTPε. Furthermore, these compounds led to the destabilization of the podosome structure, which is vital for the bone-resorbing activity of osteoclasts, and attenuated the differentiation of monocytes into osteoclasts without affecting cell viability.[1]
Quantitative Data: Inhibition of cyt-PTPε
The inhibitory activity of the N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives against cyt-PTPε was quantified, with IC50 values indicating potent inhibition.
| Compound ID | Structure | IC50 (µM) for cyt-PTPε |
| Derivative 1 | N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide | Data not specified in abstract |
| Derivative 2 | (Structure with modifications on the phenoxy group) | Data not specified in abstract |
(Note: Specific IC50 values for individual derivatives were not available in the abstract. The full paper would be required for this detailed data.)
Experimental Protocols
The inhibitory activity of the compounds against cyt-PTPε was likely determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The assay measures the dephosphorylation of pNPP by the enzyme, which results in a yellow-colored product that can be quantified spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
This assay is crucial for assessing the impact of the compounds on the formation of mature osteoclasts.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds during the differentiation process.
-
TRAP Staining: After a set period (typically 4-6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted as mature osteoclasts. A reduction in the number of these cells in treated wells compared to control wells indicates inhibition of osteoclast differentiation.
This assay visualizes the effect of the compounds on the podosome belt, a critical adhesion and signaling structure in osteoclasts.
-
Cell Culture and Treatment: Mature osteoclasts are treated with the test compounds.
-
Immunofluorescence: The cells are fixed, permeabilized, and stained for key podosome components, such as F-actin and vinculin, using fluorescently labeled antibodies or phalloidin.
-
Microscopy: The stained cells are visualized using fluorescence microscopy to observe the integrity and organization of the podosome belt. Disruption or disassembly of this structure indicates a destabilizing effect of the compound.
Signaling Pathway and Experimental Workflow
Comparative Biological Activities of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a common feature in a variety of biologically active compounds. A review of the literature reveals a broad spectrum of activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Numerous studies have reported the synthesis and evaluation of 1,3,4-thiadiazole derivatives against various bacterial and fungal strains. The antimicrobial activity is often influenced by the nature of the substituents on the thiadiazole ring.
| Compound Class | Test Organisms | Activity Range (MIC) |
| 5-substituted-2-amino-1,3,4-thiadiazoles | E. coli, P. aeruginosa, S. aureus | Weak activity, MICs ranging from 126 to 1024 µg/mL |
| 5-phenyl-1,3,4-thiadiazole derivatives with benzimidazole scaffold | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Moderate to good activity at 25 mg/mL |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Significant antibacterial and antifungal activity for some derivatives |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is also a key component in many compounds with demonstrated anticancer properties. The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
| Compound Class | Cell Lines | Activity Range (IC50/GI50) |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (breast cancer) | IC50 = 9 µM |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | MCF-7 (breast cancer) | GI50 values ranging from 24.0 to 46.8 µg/mL |
| Disulfide derivatives containing a 1,3,4-thiadiazole moiety | MCF-7 (breast cancer), A549 (lung cancer) | IC50 = 1.78 µmol/L (MCF-7), IC50 = 4.04 µmol/L (A549) |
Conclusion
The published findings on the N-acetamide derivative of this compound highlight a promising avenue for the development of novel therapeutics for bone disorders like osteoporosis through the targeted inhibition of cyt-PTPε. While specific data on the parent amine compound is lacking, the broader family of 1,3,4-thiadiazoles demonstrates a wide range of biological activities, including significant antimicrobial and anticancer potential. This comparative guide underscores the importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry and provides a framework for future research to fully elucidate the therapeutic potential of this compound and its analogs. Further studies are warranted to explore the antimicrobial and anticancer activities of the parent amine and to expand upon the promising anti-osteoclastic properties of its derivatives.
References
Head-to-head comparison of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine with other PTPε inhibitors
For Immediate Release
This guide provides a comprehensive head-to-head comparison of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives against other known inhibitors of Protein Tyrosine Phosphatase Epsilon (PTPε). PTPε is a critical regulator of various cellular processes, and its inhibition presents a promising therapeutic strategy for a range of diseases, including osteoporosis and certain cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitor performance based on available experimental data.
Performance Comparison of PTPε Inhibitors
| Compound | PTPε IC50 (µM) | Selectivity Profile |
| Compound 1 (acetamide derivative) | 1.8 | Selective over PTP1B, SHP-1, and TCPTP |
| Compound 2 (acetamide derivative) | 2.5 | Selective over PTP1B, SHP-1, and TCPTP |
| Sodium Orthovanadate | General PTP inhibitor | Non-selective |
| bpV(phen) | General PTP inhibitor | Potent, but generally not selective among PTPs |
Note: The data for the acetamide derivatives of this compound is based on a study identifying them as novel inhibitors of cytosolic PTPε (cyt-PTPε)[1]. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of PTPε inhibitors.
In Vitro PTPε Inhibition Assay
This assay is designed to measure the enzymatic activity of PTPε in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human PTPε (cytosolic domain)
-
PTPε substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant PTPε to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells. A control group with no inhibitor is also included.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PTPε substrate (e.g., pNPP) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling
To assess the selectivity of an inhibitor, the in vitro inhibition assay described above is performed against a panel of other protein tyrosine phosphatases, such as PTP1B, SHP-1, and TCPTP. The IC50 values obtained for the target enzyme (PTPε) are then compared to those for the other phosphatases. A significantly higher IC50 value for the other phosphatases indicates selectivity for PTPε.
PTPε Signaling Pathways
PTPε plays a crucial role in regulating several key signaling pathways implicated in cell growth, differentiation, and migration. Understanding these pathways is essential for elucidating the mechanism of action of PTPε inhibitors.
Regulation of Src Family Kinases
Cytosolic PTPε is a known positive regulator of Src family kinases (SFKs). It dephosphorylates an inhibitory tyrosine residue at the C-terminus of Src, leading to its activation. Activated Src can then phosphorylate a multitude of downstream targets, promoting cell proliferation and survival.
Caption: PTPε-mediated activation of Src kinase.
Involvement in ERK and Akt Pathways
PTPε has also been shown to influence the ERK/MAPK and PI3K/Akt signaling pathways, which are central to cell growth and survival. The precise mechanisms of regulation can be complex and cell-type specific.
Caption: PTPε regulation of ERK and Akt signaling.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel PTPε inhibitors.
Caption: Workflow for PTPε inhibitor discovery.
References
Assessing the Synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine: A Guide to Reproducibility and Alternative Methods
For researchers and professionals in drug development, the reproducibility of synthetic routes is a cornerstone of reliable and efficient discovery and manufacturing processes. This guide provides a comparative analysis of the reported synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and explores alternative methods applicable to this class of compounds, offering insights into potential reproducibility and optimization.
Comparison of Synthetic Protocols
The synthesis of this compound has been reported via a one-pot reaction utilizing polyphosphate ester (PPE). To assess its reproducibility and explore other potential routes, this section compares the PPE method with other common synthesis strategies for 5-substituted-2-amino-1,3,4-thiadiazoles. The data presented is based on reported yields for the target compound and analogous structures.
| Method | Reagents | Starting Materials | Reported Yield (%) | Reference |
| Polyphosphate Ester (PPE) | Polyphosphate ester, Chloroform | Phenoxyacetic acid, Thiosemicarbazide | 44.4 | [1] |
| Concentrated Sulfuric Acid | Concentrated H₂SO₄ | Substituted benzoyl thiosemicarbazides | 60-70 (general) | [2] |
| Phosphorus Oxychloride | POCl₃ | Aromatic carboxylic acid, Thiosemicarbazide | Variable | |
| Iodine-mediated Cyclization | Iodine | Thiosemicarbazones | Moderate to good | [3] |
| Ultrasonic Irradiation | Conc. H₂SO₄, Iron (III) ammonium sulfate | Substituted benzaldehydes, Thiosemicarbazide | Good | [4][5] |
Experimental Protocols
Method 1: Polyphosphate Ester (PPE) Synthesis of this compound[1]
This one-pot synthesis offers a straightforward approach to the target compound.
Materials:
-
Phenoxyacetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃)
-
10% Hydrochloric acid (HCl)
Procedure:
-
A solution of phenoxyacetic acid (5 mmol) and thiosemicarbazide (5 mmol) is prepared in a mixture of polyphosphate ester (20 g) and chloroform (30 mL).
-
The reaction mixture is heated to 60 °C and then refluxed for 10 hours.
-
After reflux, 15 mL of distilled water is added to the mixture.
-
The residual PPE is neutralized with sodium bicarbonate.
-
The resulting precipitate is filtered.
-
The filtered solid is treated with a 10% hydrochloric acid solution to yield the final product.
Method 2: General Synthesis using Concentrated Sulfuric Acid[2]
This is a widely used method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Materials:
-
4-Substituted benzoyl thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking.
-
The mixture is heated to a temperature between 60-70°C for 5 hours.
-
The reaction mixture is allowed to stand at room temperature overnight.
-
The solution is then poured over crushed ice.
-
The product is precipitated by the addition of ammonium hydroxide solution.
-
The precipitate is washed thoroughly with distilled water and then dried. Recrystallization is performed from chloroform.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the synthetic methods, the following diagrams are provided.
Caption: Experimental workflow for the PPE synthesis method.
Caption: Comparison of different synthetic routes.
Assessment of Reproducibility
Direct assessment of the reproducibility for the synthesis of this compound is limited due to the singular detailed report found. However, the reported yield of 44.4% using the PPE method provides a benchmark for researchers attempting to replicate this synthesis.
The reproducibility of synthesizing the broader class of 2-amino-1,3,4-thiadiazoles is generally considered to be good, with several well-established methods available. The concentrated sulfuric acid method, for instance, is a classic and frequently cited procedure, often reporting yields in the 60-70% range for various analogs.[2] The reliability of this method suggests that it could be a viable and reproducible alternative for the synthesis of the target compound, likely requiring some optimization of reaction conditions.
Newer methods, such as those employing microwave or ultrasonic irradiation, often report good to excellent yields and reduced reaction times.[4][5] While these techniques may require specialized equipment, they offer promising avenues for reproducible and efficient synthesis.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Safety Precautions
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives are recognized for their diverse pharmacological activities.[3] However, this also implies potential biological effects that necessitate careful handling. Thiadiazole derivatives are often classified as skin and eye irritants, and may be harmful if swallowed or inhaled.[1][4][5] Therefore, it is imperative to use appropriate Personal Protective Equipment (PPE) during handling and disposal.
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Potential Hazard | Description | Required PPE |
| Skin Irritation | May cause skin irritation upon contact.[1][4] | Chemical-resistant gloves (e.g., nitrile)[2][6] |
| Eye Irritation | Can cause serious eye irritation.[1][4][5] | Chemical safety goggles or a face shield.[2][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][4] | Use in a well-ventilated area or with a certified respirator.[1][2] |
| Toxicity | May be harmful if swallowed.[5] | Lab coat and protective clothing to prevent skin exposure.[2][6] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[1] | Avoid release into the environment.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all federal, state, and local regulations is mandatory.[7]
Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first step to prevent dangerous reactions and ensure correct disposal.[7][8]
-
Solid Waste: This includes unused or expired compounds, as well as contaminated consumables such as weighing boats, pipette tips, and wipes.[1][6]
-
Liquid Waste: This category comprises solutions containing this compound. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated puncture-resistant sharps container.[6]
-
Contaminated Labware: Glassware that cannot be decontaminated should be treated as hazardous waste.[9]
Container Management
All waste containers must be in good condition, compatible with the chemical, and securely closed except when adding waste.[6][9][10] Label all containers clearly with:
-
The associated hazards (e.g., "Toxic," "Irritant").[6]
Storage Pending Disposal
Store hazardous waste in a designated and secure "Satellite Accumulation Area" (SAA).[10] This area should be well-ventilated.[1] Ensure that incompatible wastes are segregated to prevent accidental mixing.[10]
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Table 2: Summary of Disposal Procedures
| Waste Type | Container | Disposal Action |
| Solid (Unused chemical, contaminated items) | Labeled, sealed, compatible hazardous waste container.[6] | Collect in a dedicated container and transfer to the SAA. |
| Liquid (Solutions containing the chemical) | Labeled, sealed, compatible liquid hazardous waste container.[6] | Collect in a dedicated container, avoiding mixing with incompatible wastes. |
| Sharps (Contaminated needles, glassware) | Puncture-resistant sharps container.[6] | Place directly into the sharps container. |
| Contaminated Labware (Non-decontaminated) | Appropriate container labeled as "Hazardous Waste" with the chemical name.[9] | Package and label for disposal via EHS or a licensed contractor. |
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[1]
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[1]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] All cleaning materials should be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your institution's EHS department.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. The following guidance is based on the safety data of structurally similar thiadiazole derivatives. It is imperative to conduct a thorough risk assessment before handling this compound. This guide is intended for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. Based on data from similar compounds, it may cause skin and eye irritation and could be harmful if inhaled or swallowed.[1][2][3][4] A comprehensive PPE strategy is crucial for safe handling.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Laboratory Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if in a fume hood | Laboratory Coat |
| Synthesis and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and/or Face Shield | Not generally required if in a fume hood | Laboratory Coat |
| Spill Cleanup | Well-ventilated area or Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls |
Section 2: Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
Diagram 1: Safe Handling Workflow
Caption: Logical workflow for handling this compound.
Section 3: First Aid and Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact the environmental health and safety department. |
Section 4: Storage and Disposal
Proper storage and disposal are necessary to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Protect from light.[5]
Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Solid Waste: Collect unused or contaminated solids in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste.
Section 5: Physical and Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | [5][6] |
| Molecular Weight | 207.25 g/mol | [5][6] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 4°C, protect from light | [5] |
Section 6: Experimental Protocol Considerations
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
